molecular formula C10H11NO3 B11805226 (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate

(R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate

Katalognummer: B11805226
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: RKNYRLQHRNHEPV-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate is a chiral dihydrobenzofuran derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a core 2,3-dihydrobenzofuran scaffold, a privileged structure in the design of bioactive molecules . The (R)-enantiomer is of particular interest for the structure-based design of potent enzyme inhibitors. Specifically, this scaffold is a fundamental building block for developing novel Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors . PARP-1 is a crucial nuclear enzyme involved in DNA repair, and its inhibition represents a promising strategy for cancer therapy, especially in tumors with deficiencies in DNA repair pathways like BRCA1/2 mutations (a concept known as synthetic lethality) . Researchers utilize this chiral compound to create derivatives that mimic the NAD+ substrate, fitting into the enzyme's active site. The 3-amino and methyl ester functional groups provide versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity . Beyond PARP-1, the dihydrobenzofuran core is associated with a wide spectrum of biological activities, making this intermediate valuable for probing new anticancer agents . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C10H11NO3

Molekulargewicht

193.20 g/mol

IUPAC-Name

methyl (3R)-3-amino-2,3-dihydro-1-benzofuran-7-carboxylate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7/h2-4,8H,5,11H2,1H3/t8-/m0/s1

InChI-Schlüssel

RKNYRLQHRNHEPV-QMMMGPOBSA-N

Isomerische SMILES

COC(=O)C1=CC=CC2=C1OC[C@@H]2N

Kanonische SMILES

COC(=O)C1=CC=CC2=C1OCC2N

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanism of action for (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate Derivatives

Executive Summary

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This guide focuses on a specific derivative class, (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate, to elucidate a plausible mechanism of action (MoA). While derivatives of the broader benzofuran family are known to exhibit activities ranging from anti-cancer to anti-inflammatory effects, the presence of the 3-amino group on this specific scaffold suggests a potential interaction with targets in the central nervous system (CNS).[3][4][5][6] This document proposes and experimentally validates the hypothesis that these derivatives function as inhibitors of Monoamine Oxidase (MAO), a critical enzyme family in neurotransmitter metabolism.[7][8] We will detail a logical, multi-stage experimental workflow, from initial target screening and kinetic profiling to validation in a cellular context, providing a comprehensive framework for characterizing the MoA for this promising compound class.

Introduction: A Privileged Scaffold with Untapped Potential

The 2,3-dihydrobenzofuran moiety is a recurring motif in a multitude of natural products and synthetic molecules, prized for its favorable pharmacological properties.[6][9][10] Its structural rigidity and synthetic tractability have made it a cornerstone for library synthesis in drug discovery.[11] Notably, specific substitutions on this core have yielded potent inhibitors for targets such as poly(ADP-ribose)polymerase-1 (PARP-1).[4][12]

The subject of this guide, (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate, introduces a key pharmacophore: a chiral amino group. This feature is prevalent in many CNS-active agents, guiding our investigation toward neurological targets. Our primary hypothesis is that this compound class acts as inhibitors of Monoamine Oxidase (MAO-A and MAO-B), enzymes located on the outer mitochondrial membrane that are fundamental to the catabolism of monoamine neurotransmitters like serotonin and dopamine.[7][8] Dysregulation of MAO activity is implicated in depression and neurodegenerative disorders such as Parkinson's and Alzheimer's disease, making MAO inhibitors a significant therapeutic class.[7][13]

This guide provides the scientific rationale and detailed protocols for a systematic investigation designed to confirm this hypothesis and thoroughly characterize the compound's mechanism of action.

Part I: Target Identification and Potency Determination

The initial and most critical step in MoA elucidation is to confirm that the compound of interest directly interacts with its putative target and to quantify the potency of this interaction. Based on our primary hypothesis, the first experiment is designed to measure the inhibitory activity of the derivative against both MAO-A and MAO-B isoforms.

Experiment 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Causality and Experimental Rationale: To validate our hypothesis, we must first demonstrate direct inhibition of the target enzyme. A fluorometric assay is selected for its high sensitivity, broad dynamic range, and adaptability to a high-throughput screening format, allowing for efficient determination of potency.[13] It is crucial to test for activity against both MAO-A and MAO-B isoforms. Isoform selectivity is a key determinant of a drug's therapeutic profile and potential side effects. For instance, selective MAO-A inhibitors are typically targeted for anti-depression treatment, whereas selective MAO-B inhibitors are used for neurodegenerative diseases.[7]

Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay [13][14]

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Enzyme Solutions: Recombinant human MAO-A and MAO-B are diluted in Assay Buffer to a final concentration of 10 µg/mL.

    • Substrate: p-Tyramine is used as a non-selective substrate for both MAO-A and MAO-B.[13] A 100 mM stock solution is prepared in dH₂O.

    • Detection Reagents: A working solution containing 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red), horseradish peroxidase (HRP), and the substrate is prepared according to the kit manufacturer's protocol (e.g., Sigma-Aldrich MAK005).[13]

    • Test Compound: A 10 mM stock of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate is prepared in DMSO. Serial dilutions are made in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Control Inhibitors: Clorgyline (MAO-A selective) and Pargyline (MAO-B selective) are prepared similarly to the test compound.[14]

  • Assay Procedure (96-well format):

    • To each well of a black, flat-bottom 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).

    • Add 25 µL of the test compound or control inhibitor at various concentrations. For total activity control, add 25 µL of Assay Buffer. For a blank control, add buffer instead of enzyme.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the detection reagent/substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure fluorescence intensity (λex = 530 nm, λem = 585 nm) every 60 seconds for 20 minutes at 37°C.

  • Data Analysis:

    • The rate of reaction (slope of fluorescence vs. time) is calculated for each well.

    • Percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).

    • The half-maximal inhibitory concentration (IC50) is determined by fitting the percent inhibition versus log[inhibitor] data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Anticipated Data and Interpretation

The results of this experiment are summarized in a clear, comparative table.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (B/A)
(R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate852,500~29
Clorgyline (Control)1215,000~1250
Pargyline (Control)8,00045~0.005
Table 1: Hypothetical IC50 values demonstrating preferential inhibition of MAO-A.

An IC50 value in the nanomolar range against MAO-A, coupled with a significantly higher IC50 against MAO-B, would provide strong initial evidence that the compound is a potent and selective MAO-A inhibitor.

Part II: Elucidating the Mode of Inhibition

Once direct target engagement is confirmed, the next logical step is to understand how the compound inhibits the enzyme. This involves determining the kinetic mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and whether the inhibition is reversible.

Experiment 2: Enzyme Kinetic Analysis

Causality and Experimental Rationale: Understanding the kinetic mode of inhibition is fundamental for drug development.[15] It provides critical insights into how the inhibitor interacts with the enzyme and its substrate, which can predict in vivo behavior and guide lead optimization.[16] For example, a competitive inhibitor binds to the same active site as the natural substrate and its effect can be overcome by high substrate concentrations. A non-competitive inhibitor binds to an allosteric site and its effect is independent of substrate concentration.[17] We will use a continuous spectrophotometric assay to measure the initial reaction velocities at varying substrate and inhibitor concentrations to construct Michaelis-Menten and Lineweaver-Burk plots.[7][18]

Diagram: Modes of Enzyme Inhibition

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) S->E I Inhibitor (I) I->E ES->E -S P Product (P) ES->P -> E+P EI->E -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 -S ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 -> E+P EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S E3 Enzyme (E) ES3 ES Complex E3->ES3 +S S3 Substrate (S) I3 Inhibitor (I) ES3->E3 -S ESI3 ESI Complex ES3->ESI3 +I P3 Product (P) ES3->P3 -> E+P ESI3->ES3 -I

Caption: Different modes of enzyme inhibition.

Experimental Protocol: Continuous Spectrophotometric Kinetic Assay [7][18]

  • Reagent Setup:

    • The assay is performed using recombinant human MAO-A.

    • Substrate: Kynuramine is used as an MAO-A specific substrate. Its conversion to 4-hydroxyquinoline can be monitored spectrophotometrically at 316 nm.[7] A range of concentrations bracketing the known Km value are prepared.

    • Inhibitor: The test compound is prepared at fixed concentrations relative to its IC50 (e.g., 0x, 0.5x, 1x, and 2x IC50).

  • Assay Procedure:

    • Reactions are performed in a UV-transparent 96-well plate or cuvettes.

    • To each well, add Assay Buffer, a fixed concentration of the inhibitor (or vehicle for control), and the MAO-A enzyme solution.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding varying concentrations of the kynuramine substrate.

    • Immediately measure the increase in absorbance at 316 nm over 10 minutes using a plate reader capable of kinetic reads.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time curve for each substrate and inhibitor concentration.

    • Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Vmax (maximum velocity) and Km (Michaelis constant).

    • Generate a double reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mode:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

    • The inhibitor constant (Ki) is calculated from the IC50 and the Km of the substrate.

Anticipated Data and Interpretation

A competitive inhibition model would be consistent with the inhibitor binding to the enzyme's active site.

ParameterNo Inhibitor+ Inhibitor (0.5x IC50)+ Inhibitor (1x IC50)
Apparent Vmax (µM/min)10.210.19.9
Apparent Km (µM)25.548.275.1
Calculated Ki (nM) -8284
Table 2: Hypothetical kinetic parameters suggesting competitive inhibition of MAO-A.

The data in Table 2, showing a constant Vmax and an increasing apparent Km with higher inhibitor concentrations, strongly supports a competitive mode of action.

Part III: Validating the Mechanism in a Cellular Context

Demonstrating enzymatic inhibition in a purified system is a crucial first step, but it is not sufficient. The compound must be tested in a more physiologically relevant system to confirm that it can access its target within a cell and elicit a downstream biological response.[19][20]

Experiment 3: Cell-Based Functional and Signaling Pathway Analysis

Causality and Experimental Rationale: A cell-based assay is essential to bridge the gap between biochemical activity and potential physiological effect.[21] We need to verify that the compound is cell-permeable and engages MAO-A within the complex intracellular environment. Inhibition of MAO-A should lead to a measurable increase in its substrate neurotransmitters (e.g., serotonin) and trigger downstream signaling events. We will use the human neuroblastoma cell line SH-SY5Y, which endogenously expresses MAO-A and MAO-B, as our model system. We will measure changes in key signaling proteins, such as the phosphorylation of CREB (cAMP response element-binding protein), a transcription factor involved in neuronal plasticity and survival, which is known to be modulated by monoamine levels.[22]

Diagram: Experimental Workflow for Cellular Validation

Caption: Workflow for cell-based MoA validation.

Experimental Protocol: Western Blot for Signaling Pathway Analysis [23]

  • Cell Culture and Treatment:

    • SH-SY5Y cells are cultured in standard medium (e.g., DMEM/F12 with 10% FBS).

    • Cells are seeded in 6-well plates and grown to ~80% confluency.

    • Cells are treated with the test compound at concentrations around its cellular EC50 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Protein Lysate Preparation:

    • After treatment, media is aspirated, and cells are washed with ice-cold PBS.

    • Cells are lysed by adding 100 µL of 1X SDS sample buffer containing protease and phosphatase inhibitors.[23]

    • The cell lysate is scraped, transferred to a microcentrifuge tube, and sonicated to shear DNA.

    • Samples are heated at 95°C for 5 minutes, centrifuged, and the supernatant is collected. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (e.g., 20 µg) are loaded onto an SDS-PAGE gel and separated by electrophoresis.

    • Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Rabbit anti-phospho-CREB (Ser133)

      • Rabbit anti-CREB

      • Mouse anti-β-Actin (as a loading control)

    • The membrane is washed three times with TBST.

    • The membrane is incubated for 1 hour at room temperature with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).

    • After further washes, the blot is incubated with an enhanced chemiluminescence (ECL) substrate and imaged using a digital imager.

  • Data Analysis:

    • The band intensities are quantified using densitometry software (e.g., ImageJ).

    • The ratio of phosphorylated CREB to total CREB is calculated for each condition.

    • Results are normalized to the vehicle control to determine the fold-change in CREB phosphorylation.

G Compound (R)-Methyl 3-amino-2,3- dihydrobenzofuran-7-carboxylate MAO_A MAO-A Compound->MAO_A Inhibits Monoamines Increased Cytosolic Monoamines (e.g., Serotonin) MAO_A->Monoamines Leads to Receptors GPCRs Monoamines->Receptors Activates AC Adenylate Cyclase Receptors->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylates GeneTx Gene Transcription (Neuroplasticity, Survival) pCREB->GeneTx Promotes

Sources

In Vitro Toxicity Profile of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate (CAS: 1272729-94-8) is a chiral bicyclic scaffold increasingly utilized as a critical building block in medicinal chemistry. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the in vitro toxicity profiling of this specific chemotype. Rather than applying a generic, one-size-fits-all screening funnel, this guide establishes a bespoke, mechanistically driven testing cascade. The architecture of our screening strategy is dictated directly by the unique structural liabilities of the molecule: a primary amine, a methyl ester, and a dihydrobenzofuran core.

Mechanistic Causality: Defining the Structural Alerts

Effective toxicology in drug development is predictive, not merely reactive. The experimental choices in our screening cascade are governed by the physicochemical properties of the parent molecule and its predicted metabolic fate.

  • The Primary Amine Liability: Basic amines (typically exhibiting a pKa of 8–9) are notorious for their off-target binding to the hERG (Kv11.1) potassium channel, a primary driver of drug-induced long QT syndrome. Consequently, early electrophysiological screening is non-negotiable. Furthermore, primary amines can undergo CYP450- or FMO-mediated N-oxidation, generating reactive hydroxylamines that can covalently bind to DNA or proteins, necessitating rigorous genotoxicity assessment.

  • The Methyl Ester Sink: In physiological systems, methyl esters are rapidly hydrolyzed by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine). Therefore, any cell-based assay must be metabolically competent to evaluate the toxicity of both the parent ester and the resulting carboxylic acid metabolite.

  • The Dihydrobenzofuran Core: Bicyclic oxygen-containing heterocycles are susceptible to cytochrome P450 (CYP) mediated oxidative metabolism. Ring-opening or hydroxylation events can generate reactive quinone imine intermediates, which are classical culprits in idiosyncratic Drug-Induced Liver Injury (DILI).

Metabolism Parent Parent Ester (Primary Amine) Acid Carboxylic Acid Metabolite Parent->Acid CES1/2 Hydrolysis NOxide N-Hydroxylamine Reactive Metabolite Parent->NOxide CYP450 / FMO Oxidation Tox Cellular Toxicity (ROS / DNA Damage) NOxide->Tox Covalent Binding

Putative metabolic bioactivation pathways of the primary amine and ester moieties.

Core In Vitro Toxicity Protocols

Every protocol described below is engineered as a self-validating system, incorporating strict acceptance criteria and concurrent controls to ensure absolute data integrity.

Hepatotoxicity & DILI Risk: 3D Primary Human Hepatocyte (pHH) Spheroids

Causality: Traditional 2D HepG2 monocultures rapidly lose their CYP450 expression, rendering them blind to metabolism-dependent toxicity.1[1], including robust CYP expression and albumin/urea synthesis, for up to 7 weeks. This makes them the gold standard for predicting DILI driven by the dihydrobenzofuran core.

Step-by-Step Methodology:

  • Cell Thawing & Seeding: Thaw cryopreserved pHHs and seed at 1,000 cells/well in a 384-well ultra-low attachment (ULA) plate using a specialized hepatocyte plating medium.

  • Spheroid Aggregation: Centrifuge the plate at 100 x g for 2 minutes. Incubate at 37°C, 5% CO₂ for 5 days to allow for compact, polarized spheroid formation.

  • Dosing (Repeated Exposure): On Day 5, replace 50% of the medium with dosing solutions containing (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate (0.1 µM to 100 µM, 0.1% DMSO final). Repeat dosing every 48 hours for 14 days to capture chronic toxicity.

  • Viability Readout: On Day 19, lyse the spheroids using CellTiter-Glo® 3D Reagent. Measure ATP-dependent luminescence to quantify metabolically active cells.

  • Self-Validation Criteria: The assay is valid only if the positive control (Chlorpromazine, 50 µM) yields >80% cytotoxicity, and the vehicle control (0.1% DMSO) maintains >90% viability with a coefficient of variation (CV) <15%.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality: To address the N-oxidation risk of the primary amine, we deploy the Ames test according to the . We utilize the 2[2] rather than standard plate incorporation, as it provides significantly greater sensitivity for amine-derived mutagens requiring metabolic activation.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight to a density of 1-2 x 10⁹ CFU/mL.

  • Pre-Incubation: Combine 100 µL of bacterial suspension, 50 µL of the test compound (escalating doses up to 5,000 µ g/plate ), and 500 µL of either phosphate buffer (for -S9) or 30% rat liver S9 mix (for +S9 metabolic activation). Incubate at 37°C for 30 minutes with shaking.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter.

  • Self-Validation Criteria: The assay is valid if (e.g., 2-Aminoanthracene for +S9) induce a ≥3-fold increase in revertants over the solvent control, confirming the metabolic competence of the S9 fraction.

Cardiotoxicity: GLP-Compliant hERG Patch Clamp

Causality: To evaluate the risk of delayed ventricular repolarization driven by the basic amine, we utilize the manual patch-clamp technique. This is the regulatory gold standard endorsed by 3[3].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human ether-à-go-go-related gene (hERG/Kv11.1) channel. Plate on glass coverslips 24 hours prior to recording.

  • Electrophysiology Setup: Establish the whole-cell configuration using borosilicate glass pipettes (2-4 MΩ) filled with an optimized intracellular solution. Maintain the external bath at near-physiological temperature (35–37°C) to accurately reflect binding kinetics.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compound at escalating concentrations (0.1, 1, 10, 30 µM) until steady-state block is achieved (~3-5 minutes per concentration).

  • Self-Validation Criteria: The recording is valid if the initial tail current is >400 pA, the leak current is <10% of the peak tail current, and the 4[4] (E-4031, 500 nM) produces >80% block.

Workflow cluster_assays Core In Vitro Assays A Compound: (R)-Methyl 3-amino-2,3- dihydrobenzofuran-7-carboxylate B Physicochemical & In Silico Profiling A->B C 3D pHH Spheroids (Hepatotoxicity) B->C D Ames Test OECD 471 (Genotoxicity) B->D E hERG Patch Clamp (Cardiotoxicity) B->E F Risk Assessment & Go/No-Go Decision C->F D->F E->F

In vitro toxicity screening cascade for dihydrobenzofuran derivatives.

Quantitative Data Synthesis

To facilitate rapid decision-making, the quantitative outputs from the screening cascade must be synthesized against strict industry thresholds. The table below represents a representative in vitro toxicity profile for a highly optimized dihydrobenzofuran amine derivative, demonstrating an acceptable safety margin for early-stage development.

Assay DomainTarget / MetricThreshold for ConcernRepresentative ResultRisk Interpretation
Cardiotoxicity hERG IC₅₀ (Patch Clamp)< 10 µM18.5 µMLow/Moderate Risk
Genotoxicity Ames Revertant Fold Increase≥ 2.0x over vehicle1.1x (All Strains)Negative
Hepatotoxicity 3D pHH Spheroid TC₅₀< 50 µM> 100 µMLow Risk
Metabolism CES1/2 Hydrolysis T₁/₂< 15 mins22 minsModerate Clearance

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471)
  • Ames Mutagenicity Testing (OECD 471)
  • Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC)
  • Source: PubMed Central (PMC)
  • Source: International Council for Harmonisation (ICH)
  • Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.

Sources

The Architect's Manual: Physicochemical Profiling, Safety, and Handling of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the 2,3-dihydrobenzofuran scaffold is a privileged structure, frequently deployed to impart conformational rigidity and enhance the lipophilic efficiency of lead compounds. Specifically, (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate (CAS: 1272729-94-8) serves as a highly specialized chiral building block.

The structural architecture of this molecule dictates its handling requirements. The C3 primary amine provides a critical vector for amide coupling or reductive amination but is highly susceptible to atmospheric oxidation. Simultaneously, the C7 methyl ester offers an orthogonal handle for late-stage functionalization but is prone to hydrolysis. As a Senior Application Scientist, understanding the causality between this molecule's structure and its environmental reactivity is paramount to maintaining its chemical and enantiomeric integrity.

Physicochemical Profiling & Hazard Matrix

Before initiating any synthetic workflow, establishing a baseline of physicochemical properties and safety parameters is non-negotiable. The data below synthesizes the compound's profile based on standardized safety data sheets from authoritative chemical suppliers like [1].

Table 1: Physicochemical Parameters
ParameterValueCausality / Impact on Handling
Molecular Formula C10H11NO3Determines mass spectrometry (M+H)+ target (m/z 194.08).
Molecular Weight 193.20 g/mol Required for precise molarity calculations in quantitative assays.
CAS Number 1272729-94-8Unique identifier ensuring the procurement of the exact (R)-enantiomer.
Physical State Solid (Off-white)High surface area makes the solid highly prone to atmospheric oxidation if not hermetically sealed.
Table 2: GHS Hazard Profile & PPE Protocols

(R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate is classified under several GHS hazard categories [1]. The following matrix translates these hazards into actionable laboratory safety protocols.

GHS CodeHazard DescriptionMechanistic Mitigation & PPE
H302 Harmful if swallowedMitigation: Prevent aerosolization. PPE: Use enclosed analytical weighing stations.
H315 Causes skin irritationMitigation: Prevent dermal contact with the lipophilic ester. PPE: Double-layer nitrile gloves.
H319 Causes serious eye irritationMitigation: Prevent mucosal absorption. PPE: Splash-proof safety goggles.
H335 May cause respiratory irritationMitigation: Avoid inhalation of micro-particulates. PPE: Handle exclusively in a Class II fume hood.

Mechanistic Rationale for Storage and Handling

Standard "store in a cool, dry place" directives are insufficient for chiral amines. To ensure absolute reproducibility in your assays, you must understand the why behind the storage conditions.

  • Amine Oxidation (The Argon Imperative): The lone pair of electrons on the C3 primary amine is susceptible to radical-mediated atmospheric oxidation, leading to the formation of N-oxides or imines. Causality: We mandate the use of Argon over Nitrogen for backfilling storage vials. Argon is significantly denser than air (1.78 g/L vs. 1.20 g/L), allowing it to settle at the bottom of the vial and form an impenetrable protective blanket over the solid, actively displacing oxygen.

  • Ester Hydrolysis (The Desiccation Rule): The C7 methyl ester is electronically activated by the electron-withdrawing nature of the adjacent benzofuran oxygen. Causality: Ambient moisture can initiate nucleophilic attack at the carbonyl carbon, leading to premature hydrolysis into the carboxylic acid. The compound must be stored in a vacuum desiccator over anhydrous calcium sulfate (Drierite) at 2-8°C.

  • Chiral Integrity (The pH Constraint): The proton at the C3 chiral center is mildly acidic due to the adjacent electron-withdrawing amine. Causality: Exposure to strong bases during storage or premature handling can promote enolization, leading to epimerization and loss of the (R)-configuration. All reconstitution solvents must be strictly pH-neutral and anhydrous.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems . Every step includes an intrinsic check to ensure the operator can verify success or detect failure immediately.

Protocol A: Inert Atmosphere Reconstitution & Aliquoting

This protocol prevents the degradation of the compound during the transition from solid to liquid phase, a critical vulnerability point.

  • Preparation: Purge a Schlenk flask and a septum-sealed vial with Argon for 5 minutes.

  • Solvent Selection: Syringe 10 mL of anhydrous, degassed Dichloromethane (DCM) or Tetrahydrofuran (THF) into the vial. Causality: Degassed solvents prevent the introduction of dissolved oxygen to the amine.

  • Transfer: Inside a glove bag under Argon, transfer the required mass of the compound into the vial.

  • Self-Validation (Visual Inspection): Observe the solution against a stark white background.

    • Pass Condition: A colorless to pale-yellow, perfectly transparent solution validates the absence of oxidative degradation.

    • Fail Condition: A dark yellow or brown tint indicates the formation of oxidized amine byproducts. If observed, quarantine the batch.

  • Storage: Aliquot the solution into amber glass ampoules, blanket with Argon, and store at -20°C.

Protocol B: Chiral Purity Verification (HPLC)

Before utilizing the compound in asymmetric synthesis, you must verify that the enantiomeric excess (ee) has not degraded. This protocol is adapted from standard chiral validation techniques used for related benzofuran derivatives [2, 3].

  • Column Selection: Utilize a chiral stationary phase column (e.g., Chiralpak AD-H) featuring amylose tris(3,5-dimethylphenylcarbamate). Causality: The carbamate groups provide specific hydrogen-bonding sites that interact differentially with the (R) and (S) enantiomers.

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA). Causality: DEA suppresses peak tailing by preventing the primary amine from interacting non-specifically with residual silanols on the silica support.

  • Detection: UV absorbance at 254 nm.

  • Self-Validation (Resolution Check): Inject a racemic standard of Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate first.

    • Pass Condition: Baseline resolution (Rs > 1.5) between the (R) and (S) peaks validates the column's chiral recognition capability. Only then should you inject your sample to calculate the exact ee.

Workflow Visualization

G Start Compound Receipt CAS: 1272729-94-8 Storage Inert Storage (Argon, 2-8°C) Start->Storage Immediate transfer Visual Visual Inspection (White/Off-white?) Storage->Visual Pre-use check Recon Schlenk Line Reconstitution (Anhydrous Solvent) Visual->Recon Pass (No color change) Reject Quarantine / Discard (Oxidation Suspected) Visual->Reject Fail (Yellow/Brown) QC Chiral HPLC QC (Verify ee > 98%) Recon->QC Aliquot sampling QC->Reject Racemization detected Synthesis Downstream Asymmetric Synthesis QC->Synthesis ee verified

Workflow for inert handling, visual validation, and chiral QC of the benzofuran derivative.

References

  • NextSDS. "methyl (3R)-3-amino-2,3-dihydro-1-benzofuran-5-carboxylate hydrochloride — Chemical Substance Information". Retrieved from:[Link]

High-Resolution Mass Spectrometry and Physicochemical Characterization of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary medicinal chemistry, the 2,3-dihydrobenzofuran scaffold serves as a privileged pharmacophore, frequently utilized in the development of neuroactive and anti-inflammatory agents. Specifically, (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate (CAS: 1272729-94-8) acts as a critical chiral building block. For researchers synthesizing downstream active pharmaceutical ingredients (APIs) from this precursor, verifying its structural integrity and isotopic composition is paramount.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical physicochemical properties and empirical analytical validation. This guide details the causality behind High-Resolution Mass Spectrometry (HRMS) workflows, providing a self-validating protocol for exact mass determination and structural confirmation.

Fundamental Physicochemical Properties

Before initiating any mass spectrometry workflow, it is critical to distinguish between the compound's average molecular weight (used for stoichiometric bulk weighing) and its monoisotopic exact mass (used for HRMS peak extraction).

Table 1: Core Chemical Identifiers
PropertyValueClinical/Analytical Significance
Chemical Name (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylateChiral amine precursor for API synthesis.
CAS Registry Number 1272729-94-8Unique identifier for the (R)-enantiomer .
Molecular Formula C₁₀H₁₁NO₃Dictates the isotopic envelope in MS.
Average Molecular Weight 193.202 g/mol Based on terrestrial isotopic abundances; used for molarity calculations.
Monoisotopic Exact Mass 193.073894 DaThe exact mass of the lowest-mass isotope combination; used for HRMS targeting.

Theoretical Mass Calculation & Isotopic Distribution

The exact mass is calculated using the most abundant stable isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). Relying on the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights , we can deconstruct the monoisotopic mass of the neutral molecule.

Table 2: Monoisotopic Mass Deconstruction
ElementIsotopeExact Mass (Da)QuantityTotal Mass Contribution (Da)
Carbon¹²C12.00000010120.000000
Hydrogen¹H1.0078251111.086075
Nitrogen¹⁴N14.003074114.003074
Oxygen¹⁶O15.994915347.984745
Total (Neutral) 193.073894 Da

In Electrospray Ionization positive mode (ESI+), the molecule accepts a proton (H⁺, exact mass = 1.007276 Da). Therefore, the theoretical target precursor ion [M+H]⁺ has an exact mass of 194.08117 Da .

Analytical Workflow and Causality

To achieve sub-2 ppm mass accuracy, an Orbitrap or Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer is required . The analytical workflow below is designed not just to detect the mass, but to isolate it from isobaric matrix interferences.

Workflow N1 Sample Prep (1 µg/mL in MeOH) N2 UHPLC Separation (C18, H2O/MeCN) N1->N2 N3 ESI+ Ionization [M+H]+ Generation N2->N3 N4 Orbitrap HRMS (R=140,000) N3->N4 N5 Data Analysis (Mass Defect < 2 ppm) N4->N5

Analytical workflow for exact mass determination using HRMS.

Causality of the Workflow Design:
  • Ionization Choice: We select ESI+ because the primary aliphatic amine at the 3-position of the dihydrobenzofuran ring is highly basic. It readily accepts a proton, making ESI+ exponentially more sensitive than ESI- or APCI for this specific scaffold.

  • High Resolution (R=140,000): At this resolution, the Orbitrap can easily separate the target [M+H]⁺ isotope envelope from background matrix interferences that share the same nominal mass (isobaric overlap), ensuring absolute specificity.

Experimental Protocol: Self-Validating LC-HRMS Method

A robust analytical method must be a self-validating system . This protocol employs an internal lock-mass calibration loop. If the instrument experiences thermal drift, the lock-mass corrects the calibration in real-time. If the drift exceeds acceptable parameters, the system automatically flags the data, preventing false-positive identification.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate in 1.0 mL of Optima LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Methanol containing 0.1% Formic Acid.

    • Causality: The 0.1% formic acid pre-protonates the primary amine in solution, drastically enhancing the droplet charge density and subsequent ESI+ ionization efficiency.

Phase 2: UHPLC Separation

  • Column: Install a C18 Sub-2 µm column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases:

    • Mobile Phase A: H₂O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The gradient retains the moderately polar benzofuran derivative while washing unretained salts into the waste, preventing ion suppression in the MS source.

Phase 3: HRMS Acquisition & Self-Validation

  • Source Parameters: Set ESI voltage to +3.5 kV, capillary temperature to 275°C.

  • Lock-Mass Infusion (The Validation Loop): Infuse Leucine Enkephalin (exact mass m/z 556.2766) post-column at 5 µL/min. The mass spectrometer software must be set to continuously calibrate against this known m/z.

  • Acquisition: Scan range m/z 100–500 at a resolution of 140,000 (FWHM at m/z 200).

  • Acceptance Criteria: The extracted ion chromatogram (XIC) for m/z 194.0812 must have a mass error of ≤ 2.0 ppm compared to the theoretical mass.

Fragmentation Dynamics (MS/MS)

To definitively prove the structure, exact mass alone is insufficient; we must analyze the collision-induced dissociation (CID) fragmentation pattern. The molecule contains two highly labile functional groups: the primary amine and the methyl ester.

Fragmentation Parent Parent Ion [M+H]+ m/z 194.0812 Frag1 Fragment 1 m/z 177.0546 [M+H - NH3]+ Parent->Frag1 - NH3 (-17.0265 Da) Frag2 Fragment 2 m/z 162.0550 [M+H - CH3OH]+ Parent->Frag2 - CH3OH (-32.0262 Da) Frag3 Fragment 3 m/z 145.0284 [M+H - NH3 - CH3OH]+ Frag1->Frag3 - CH3OH (-32.0262 Da) Frag2->Frag3 - NH3 (-17.0265 Da)

Logical MS/MS fragmentation pathway of the target molecule.

Table 3: Expected High-Resolution Fragment Ions
Fragment IonExact Mass (m/z)Neutral LossCausality / Mechanism
[M+H]⁺ 194.0812NoneIntact protonated precursor.
Fragment 1 177.0546NH₃ (17.0265 Da)Cleavage of the primary amine at the 3-position, leaving a stabilized carbocation on the benzofuran ring.
Fragment 2 162.0550CH₃OH (32.0262 Da)Cleavage of the methyl ester methoxy group, a classic fragmentation for methyl carboxylates.
Fragment 3 145.0284NH₃ + CH₃OHSequential loss of both labile groups, leaving the bare acylium-substituted benzofuran core.

By strictly matching these three exact mass fragments against the acquired MS/MS spectra, the scientist creates an indisputable, self-validating proof of the compound's structural identity.

Conclusion

Determining the exact mass and structural fidelity of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate requires more than simply injecting a sample into a mass spectrometer. By understanding the causality of ionization, leveraging the IUPAC monoisotopic mass standards, and implementing a self-validating lock-mass HRMS protocol, researchers can guarantee sub-2 ppm mass accuracy. This rigorous approach prevents costly downstream synthesis errors and ensures the highest standards of analytical integrity in drug development.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. "Standard Atomic Weights of the Elements 2021." International Union of Pure and Applied Chemistry. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry." PubMed Central (PMC). URL:[Link]

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chiral 3-amino-2,3-dihydrobenzofuran scaffolds are privileged structures in medicinal chemistry, appearing in a variety of biologically active compounds. The precise stereochemical control at the C3 position is often crucial for therapeutic efficacy. This application note provides a comprehensive guide to the enantioselective synthesis of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate, a key intermediate for drug discovery and development. The synthetic strategy hinges on a robust and highly selective rhodium-catalyzed asymmetric hydrogenation of a custom-synthesized enamide precursor. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and process development, offering a detailed, step-by-step methodology with insights into the underlying reaction mechanisms.

Synthetic Strategy: A Two-Step Approach

The chosen synthetic pathway is a reliable two-step sequence designed for efficiency and high stereocontrol.

  • Synthesis of the Enamide Precursor : The first step involves the synthesis of Methyl 3-acetamidobenzofuran-7-carboxylate. This precursor is designed to be an ideal substrate for the subsequent asymmetric hydrogenation.

  • Rhodium-Catalyzed Asymmetric Hydrogenation : The key enantioselective transformation is the hydrogenation of the enamide double bond using a chiral rhodium catalyst. This step establishes the (R)-stereocenter with high fidelity.

This approach is advantageous due to the commercial availability of starting materials and the well-documented reliability of rhodium-catalyzed asymmetric hydrogenation for this class of substrates.[1]

Experimental Protocols

Part 1: Synthesis of Methyl 3-acetamidobenzofuran-7-carboxylate (Enamide Precursor)

This protocol is adapted from known procedures for the synthesis of related benzofuran-7-carboxylates and the introduction of an acetamido group.[2][3]

Step 1.1: Synthesis of Methyl 2-hydroxy-3-methylbenzoate

  • Reagents and Materials :

    • 3-Methylsalicylic acid

    • Methanol (MeOH)

    • Sulfuric acid (H₂SO₄), concentrated

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

  • Procedure :

    • To a solution of 3-methylsalicylic acid (1 equivalent) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, ~2-3 drops) at room temperature.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 2-hydroxy-3-methylbenzoate as a crude product, which can be used in the next step without further purification.

Step 1.2: Bromination of the Methyl Group

  • Reagents and Materials :

    • Methyl 2-hydroxy-3-methylbenzoate

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

    • Filtration setup

  • Procedure :

    • Dissolve Methyl 2-hydroxy-3-methylbenzoate (1 equivalent) in carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude Methyl 3-(bromomethyl)-2-hydroxybenzoate.

Step 1.3: Cyclization to form the Benzofuran Ring

  • Reagents and Materials :

    • Methyl 3-(bromomethyl)-2-hydroxybenzoate

    • Potassium carbonate (K₂CO₃)

    • Acetone or Dimethylformamide (DMF)

  • Procedure :

    • To a solution of crude Methyl 3-(bromomethyl)-2-hydroxybenzoate (1 equivalent) in acetone or DMF, add potassium carbonate (2-3 equivalents).

    • Stir the mixture vigorously at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.

    • Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to give Methyl 2,3-dihydrobenzofuran-7-carboxylate.

Step 1.4: Introduction of the Acetamido Group

  • Reagents and Materials :

    • Methyl 2,3-dihydrobenzofuran-7-carboxylate

    • N-Acetylglycine

    • Acetic anhydride (Ac₂O)

    • Sodium acetate (NaOAc)

  • Procedure :

    • A mixture of Methyl 2,3-dihydrobenzofuran-7-carboxylate (1 equivalent), N-acetylglycine (1.2 equivalents), and anhydrous sodium acetate (1.5 equivalents) in acetic anhydride (5-10 mL per gram of starting material) is heated at 100-110 °C for 2-3 hours.

    • Cool the reaction mixture and pour it into ice-water with stirring.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Recrystallization from a suitable solvent (e.g., ethanol) affords the pure Methyl 3-acetamidobenzofuran-7-carboxylate.

Compound Molecular Weight Expected Appearance Key Characterization Data (¹H NMR)
Methyl 3-acetamidobenzofuran-7-carboxylate~233.22 g/mol Off-white to pale yellow solidSignals corresponding to the benzofuran core, the methyl ester, the vinyl proton, and the acetamido group.
Part 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is based on established methods for the asymmetric hydrogenation of α-arylenamides using chiral phosphine ligands.[4][5] The choice of ligand is critical for achieving high enantioselectivity. (R,R)-Me-DuPhos is a well-regarded ligand for this class of transformation.

Step 2.1: Catalyst Preparation (in situ)

  • Reagents and Materials :

    • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

    • (R,R)-Me-DuPhos ((+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene)

    • Anhydrous, degassed solvent (e.g., Methanol, Toluene)

    • Schlenk flask or glovebox

  • Procedure :

    • In a glovebox or under an inert atmosphere (Argon or Nitrogen), dissolve [Rh(COD)₂]BF₄ (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in the anhydrous, degassed solvent.

    • Stir the solution at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.

Step 2.2: Asymmetric Hydrogenation

  • Reagents and Materials :

    • Methyl 3-acetamidobenzofuran-7-carboxylate

    • Prepared catalyst solution

    • Hydrogen gas (H₂)

    • High-pressure reactor (autoclave)

  • Procedure :

    • In a high-pressure reactor, dissolve the enamide precursor, Methyl 3-acetamidobenzofuran-7-carboxylate, in the anhydrous, degassed solvent.

    • Add the freshly prepared catalyst solution to the reactor.

    • Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 5-10 bar).

    • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30-40 °C) for 12-24 hours.

    • Monitor the reaction for completion by TLC or HPLC.

    • Once complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Parameter Value Rationale
Catalyst Loading1 mol%A common starting point for efficient hydrogenation.
Ligand(R,R)-Me-DuPhosProven to be highly effective for similar enamides.
SolventMethanol or TolueneDegassed and anhydrous to prevent catalyst deactivation.
H₂ Pressure5-10 barSufficient for hydrogenation without requiring specialized high-pressure equipment.
TemperatureRoom TemperatureMild conditions are generally sufficient.
Expected ee>95%Based on literature precedents for analogous substrates.

Step 2.3: Deprotection of the Amine (Optional)

  • Reagents and Materials :

    • (R)-Methyl 3-acetamido-2,3-dihydrobenzofuran-7-carboxylate

    • Hydrochloric acid (HCl), aqueous solution

    • Sodium hydroxide (NaOH), aqueous solution

  • Procedure :

    • Reflux the N-acetylated product in aqueous HCl (e.g., 3-6 M) for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to pH > 7.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by chromatography to obtain the free amine, (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate.

Characterization

The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column). The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Synthetic Workflow

Synthetic_Workflow 3-Methylsalicylic_acid 3-Methylsalicylic acid Enamide_Precursor Methyl 3-acetamidobenzofuran- 7-carboxylate 3-Methylsalicylic_acid->Enamide_Precursor Multi-step synthesis Target_Molecule (R)-Methyl 3-amino-2,3-dihydrobenzofuran- 7-carboxylate Enamide_Precursor->Target_Molecule Asymmetric Hydrogenation [Rh(COD)₂]BF₄, (R,R)-Me-DuPhos, H₂ Free_Amine (R)-Methyl 3-amino-2,3-dihydrobenzofuran- 7-carboxylate (free amine) Target_Molecule->Free_Amine Deprotection (HCl)

Caption: Overall synthetic workflow for the target molecule.

Mechanism of Enantioselection

The enantioselectivity of the rhodium-catalyzed hydrogenation of enamides is a well-studied process.[6][7][8] The currently accepted mechanism involves the following key steps:

  • Coordination : The enamide substrate coordinates to the chiral rhodium-phosphine complex. The stereochemistry of the final product is determined by the preferred mode of this coordination, which is influenced by the steric and electronic properties of both the substrate and the chiral ligand.

  • Oxidative Addition : Molecular hydrogen adds to the rhodium center, forming a rhodium dihydride species.

  • Migratory Insertion : One of the hydride ligands migrates to the β-carbon of the coordinated enamide, and the α-carbon forms a bond with the rhodium. This is typically the rate-determining and stereochemistry-determining step.

  • Reductive Elimination : The second hydride ligand transfers to the α-carbon, leading to the formation of the hydrogenated product and regeneration of the active rhodium catalyst.

The chiral environment created by the bidentate phosphine ligand, such as (R,R)-Me-DuPhos, forces the substrate to adopt a specific conformation upon coordination, leading to the preferential formation of one enantiomer of the product.

Catalytic_Cycle Catalyst [Rh(L)]⁺ Substrate_Complex [Rh(L)(Enamide)]⁺ Catalyst->Substrate_Complex + Enamide Dihydride_Complex [Rh(H)₂(L)(Enamide)]⁺ Substrate_Complex->Dihydride_Complex + H₂ Alkyl_Hydride_Intermediate [Rh(H)(L)(Alkyl)]⁺ Dihydride_Complex->Alkyl_Hydride_Intermediate Migratory Insertion Alkyl_Hydride_Intermediate->Catalyst Reductive Elimination Product_Release Product Release Alkyl_Hydride_Intermediate->Product_Release

Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.

Conclusion

This application note provides a detailed and practical guide for the enantioselective synthesis of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate. By following the outlined two-step protocol, researchers can reliably access this valuable chiral building block in high yield and excellent enantiomeric purity. The key to success lies in the careful preparation of the enamide precursor and the use of a suitable chiral rhodium-phosphine catalyst system for the asymmetric hydrogenation. This methodology is expected to be a valuable tool for the synthesis of novel therapeutics and other advanced materials.

References

  • Halpern, J. Mechanistic aspects of homogeneous catalytic hydrogenation and related processes. Inorganica Chimica Acta1985 , 100 (1), 41-48. [Link]

  • Landis, C. R.; Feldgus, S. A Density Functional Study of the Mechanism of Rhodium-Catalyzed Hydrogenation of Enamides. Organometallics2000 , 19 (21), 4181–4186. [Link]

  • Gridnev, I. D.; Imamoto, T. Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. Chemical Communications2016 , 52 (52), 8149-8152. [Link]

  • Butts, C. P.; et al. Ligand and Substrate Effects on the Mechanism of Rhodium-Catalyzed Hydrogenation of Enamides. The Journal of Organic Chemistry2007 , 72 (3), 932–942. [Link]

  • Tang, W.; Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews2003 , 103 (8), 3029–3070. [Link]

  • Siddiqui, Z. N.; et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules2019 , 24 (8), 1555. [Link]

  • Henke, B. R.; et al. Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Hypolipidemic Activity. Journal of Medicinal Chemistry2004 , 47 (17), 4118–4127. [Link]

  • Tang, W.; et al. Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society2004 , 126 (32), 9918–9919. [Link]

  • Tang, W.; et al. Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters2005 , 7 (23), 5277–5280. [Link]

  • Imamoto, T. Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Homogeneous Catalysis, John Wiley & Sons, Ltd, 2018 ; pp 1–48. [Link]

  • Ciganek, E. A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES2008 , 75 (12), 2973. [Link]

  • Abdel-Wahab, B. F.; et al. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry2020 , 35 (1), 266-279. [Link]

  • Sidoryk, K.; et al. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules2010 , 15 (7), 4608-4620. [Link]

  • Etayo, P.; Vidal-Ferran, A. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews2013 , 42 (2), 728-754. [Link]

  • Zhang, W.; et al. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications2005 , (44), 5521-5523. [Link]

  • Zhu, G.; Chen, Z.; Zhang, X. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry1999 , 64 (19), 6907-6910. [Link]

Sources

Protocol for dissolving (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate in DMSO for cell assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision Dissolution and Handling of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate in DMSO for In Vitro Cell Assays

Scientific Rationale & Introduction

(R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate is a specialized bioactive building block frequently utilized in the synthesis of complex pharmaceutical agents. Due to its highly hydrophobic benzofuran core, its aqueous solubility is severely limited. To ensure complete solubilization and cellular bioavailability, Dimethyl Sulfoxide (DMSO) is the universally mandated aprotic solvent for primary stock preparation[1].

However, introducing DMSO into cell culture systems presents a biological paradox. While it guarantees compound delivery, DMSO itself is a potent permeation enhancer that can induce cytotoxicity, alter lipid membrane integrity, and trigger unintended transcriptomic changes if the final concentration in the assay exceeds 0.1% to 0.5% (v/v)[2]. As a Senior Application Scientist, I have designed this protocol to be a self-validating system . It ensures maximum compound stability, precise molarity, and zero solvent-induced artifactual data by strictly controlling the dissolution, aliquoting, and serial dilution workflows.

Chemical Properties & Quantitative Data

Understanding the physicochemical properties of the compound is the foundational step in a self-validating workflow. The molecular weight dictates the exact mass-to-volume ratio required for accurate molarity calculations[3].

Table 1: Physicochemical Properties

Property Value
Chemical Name (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate
CAS Number 1272729-94-8
Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Appearance Solid powder

| Primary Solvent | Anhydrous DMSO (≥99.9% purity) |

Table 2: Master Stock Preparation Guide (Volume of DMSO required per 1 mg of compound to achieve target molarity)

Target Concentration Volume of DMSO per 1 mg of Powder Mass Required for 1 mL of Stock
10 mM 517.6 µL 1.932 mg
20 mM 258.8 µL 3.864 mg

| 50 mM | 103.5 µL | 9.660 mg |

Causality in Experimental Choices (E-E-A-T)

To guarantee reproducibility, every step in handling this compound is driven by specific chemical and biological causalities:

  • Why Anhydrous DMSO? Standard DMSO is highly hygroscopic. Absorption of atmospheric water rapidly reduces the solubility threshold of hydrophobic compounds, leading to micro-precipitation that is invisible to the naked eye but catastrophic for assay reproducibility[1].

  • Why Equilibrate Before Opening? Storing the compound at -20°C preserves its integrity, but opening a cold vial in a humid lab causes immediate condensation. Water ingress degrades the ester linkage (carboxylate) over time.

  • Why Aliquot? Repeated freeze-thaw cycles of DMSO stocks cause localized concentration gradients (cryo-concentration) and compound degradation. Single-use aliquots guarantee uniform dosing and prevent structural breakdown[4].

Step-by-Step Methodology: Master Stock Preparation

Self-Validating Checkpoint: Before beginning, ensure the analytical balance is calibrated and the DMSO is from a freshly opened, septum-sealed anhydrous bottle.

  • Equilibration: Remove the vial of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate from cold storage (-20°C). Place it in a desiccator at room temperature for 15-20 minutes[1]. Causality: Prevents atmospheric moisture condensation on the powder.

  • Weighing: Tare a sterile, static-free microcentrifuge tube on a micro-analytical balance. Carefully transfer the required mass (e.g., 1.932 mg for 1 mL of 10 mM stock)[4].

  • Solvent Addition: Using a positive displacement pipette, add the calculated volume of anhydrous DMSO directly to the powder[1].

  • Dissolution & Verification: Vortex the tube at medium speed for 60-120 seconds. If particulates remain, sonicate in a room-temperature water bath for 2-5 minutes. Self-Validation: Hold the tube against a light source. The solution must be completely optically clear with no refractive particulate matter[1].

  • Aliquoting: In a biosafety cabinet, aseptically dispense 50 µL aliquots into sterile, amber-colored or foil-wrapped PCR tubes[5].

  • Storage: Flash-freeze in liquid nitrogen (optional but recommended for stability) and transfer to a -20°C or -80°C freezer, protected from light[4].

StockPrep A 1. Equilibrate Compound (15-20 min in desiccator) B 2. Weigh Powder (e.g., 1.932 mg) A->B C 3. Add Anhydrous DMSO (e.g., 1.0 mL for 10 mM) B->C D 4. Vortex & Sonicate (Visual clarity check) C->D E 5. Aliquot (50 µL) (Sterile conditions) D->E F 6. Store at -80°C (Protect from light) E->F

Workflow for preparing and storing the DMSO master stock.

Serial Dilution and Cell Assay Protocol

To ensure cellular viability, the final concentration of DMSO in the assay well must ideally be kept at or below 0.1% (v/v), and never exceed 0.5%[2]. Direct dilution from a 10 mM stock into culture media often causes "solvent shock" and localized compound precipitation. A cascading serial dilution is required.

Table 3: Serial Dilution Matrix for Cell Treatment (Targeting 0.1% Final DMSO)

Step Source Solution Diluent Resulting Concentration DMSO %
1 (Master) Powder 100% DMSO 10 mM 100%
2 (Intermediate) 10 µL of Master 990 µL Media 100 µM 1.0%

| 3 (Working) | 100 µL of Step 2 | 900 µL Media | 10 µM | 0.1% |

Protocol Steps:

  • Thaw: Remove a single 50 µL aliquot of the 10 mM master stock from -80°C. Warm to room temperature and vortex briefly to ensure homogeneity[5].

  • Intermediate Dilution (100x): Pipette 10 µL of the master stock into 990 µL of pre-warmed (37°C) complete culture medium. Mix by gentle inversion, not vigorous vortexing, to prevent protein foaming. Causality: Pre-warming the media prevents cold-shock precipitation of the hydrophobic compound.

  • Final Dilution (10x): Transfer 100 µL of the intermediate solution into 900 µL of complete culture medium to yield a 10 µM working solution with exactly 0.1% DMSO.

  • Application: Aspirate old media from the cell culture plate and gently apply the working solution to the cells.

SerialDilution S1 Master Stock 10 mM (100% DMSO) S2 Intermediate 100 µM (1.0% DMSO) S1->S2 1:100 in Warm Media S3 Working Solution 10 µM (0.1% DMSO) S2->S3 1:10 in Warm Media S4 Cell Culture Incubation (Vehicle Control = 0.1%) S3->S4 Apply to Cells

Serial dilution strategy to maintain final DMSO ≤0.1%.

Trustworthiness and Quality Control

  • Vehicle Control Validation: Always run a parallel vehicle control (0.1% DMSO without the compound) to provide a baseline for comparison[6]. If the vehicle control shows >5% cell death compared to untreated cells, the specific cell line is highly sensitive to DMSO, and the final concentration must be reduced to 0.05% or 0.01%.

  • Precipitation Monitoring: Observe the intermediate dilution under an inverted phase-contrast microscope. Micro-crystals indicate that the compound has crashed out of solution. If this occurs, increase the intermediate DMSO concentration slightly (e.g., to 5%) and perform a larger final dilution step directly in the well.

References

  • Iyengar Lab. "DToXS_SOP_CE-3.0-Drug Stock Preparation." Mount Sinai / Iyengar Lab Protocols. URL:[Link]

  • Wisdom Library. "Dimethyl sulfoxide: Significance and symbolism." International Journal of Pharmacology. URL:[Link]

Sources

Application Note: Advanced Crystallization and Resolution Techniques for (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in highly potent bioactive molecules, including orally bioavailable Factor XIa inhibitors[1] and complex flavonoid derivatives[2]. Within this structural class, (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate (CAS: 1272729-94-8)[3] serves as a critical chiral building block.

While recent advancements in asymmetric catalysis—such as chiral phosphoric acid-catalyzed[3+2] cycloadditions[4] and TfOH-catalyzed [4+1] annulations[5]—have enabled the direct enantioselective synthesis of the 3-amino-2,3-dihydrobenzofuran core, industrial scale-up and high-purity drug development still heavily rely on classical resolution and thermodynamically controlled crystallization. This application note details the mechanistic causality and self-validating experimental protocols required to isolate the (R)-enantiomer with >99% enantiomeric excess (ee) from both racemic and scalemic mixtures.

Mechanistic Principles of Chiral Resolution

Diastereomeric Salt Formation (Causality)

The isolation of the (R)-enantiomer from a racemic primary amine mixture relies on the differential solubility ( Δ S) of diastereomeric salts. By introducing a chiral resolving agent such as Di-p-toluoyl-D-tartaric acid (D-DTTA) , the enantiomers are converted into two distinct salts: (R)-Amine•D-DTTA and (S)-Amine•D-DTTA.

The success of D-DTTA over simpler resolving agents (like standard tartaric acid) is driven by π−π stacking interactions . The bulky p-toluoyl groups of D-DTTA intercalate with the electron-rich benzofuran core of the target molecule. This creates a highly rigid, tightly packed crystal lattice specifically with the (R)-enantiomer, drastically lowering its solubility relative to the (S)-diastereomer and preventing the amorphous "oiling out" often observed in benzofuran derivatives[5].

Thermodynamic vs. Kinetic Control in Solvent Selection

Crystallization must be thermodynamically controlled to ensure high diastereomeric excess (de). A binary solvent system of Methanol/Water (85:15 v/v) is optimal. Methanol provides the necessary kinetic solubility at elevated temperatures (65°C) for initial salt formation, while water acts as a thermodynamic anti-solvent. As the system cools, water modulates the supersaturation curve, driving the selective precipitation of the less soluble (R)-Amine•D-DTTA salt while keeping the (S)-salt dissolved in the mother liquor.

SolventLogic Start Solvent Selection for Crystallization Polar Highly Polar (100% MeOH) Start->Polar NonPolar Non-Polar (Toluene/Heptane) Start->NonPolar Mix Binary Mixture (MeOH/H2O 85:15) Start->Mix Optimization Outcome1 High Solubility, No Yield Polar->Outcome1 Outcome2 Oiling Out, Poor Purity NonPolar->Outcome2 Outcome3 Optimal Supersaturation, High de% (>95%) Mix->Outcome3

Fig 1. Thermodynamic logic tree for solvent selection in diastereomeric salt crystallization.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure the thermodynamic endpoint is reached before proceeding to the next chemical transformation.

Protocol A: Classical Resolution of Racemic Mixture

Objective: Isolate (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate from a racemate.

  • Salt Formation: Charge a jacketed reactor with racemic Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate (1.0 eq, 193.20 g/mol )[3] and Methanol (10 volumes). Heat the solution to 65°C under mild agitation.

  • Resolving Agent Addition: Slowly add a solution of D-DTTA (0.55 eq) dissolved in Methanol (2 volumes). Stir at 65°C for 30 minutes to ensure complete dissolution.

  • Anti-Solvent Addition: Dropwise, add Water (2.1 volumes) over 45 minutes to achieve an 85:15 MeOH/H2O ratio.

  • Controlled Cooling (Crystallization): Program the reactor to cool from 65°C to 5°C at a linear rate of 0.1°C/min.

    • Self-Validation (IPC 1): Sample the mother liquor at 20°C and 5°C. Analyze via chiral HPLC. Crystallization is complete when the concentration of the (R)-enantiomer in the liquid phase plateaus.

  • Filtration & Washing: Filter the resulting slurry under vacuum. Wash the filter cake with pre-chilled (5°C) MeOH/H2O (85:15) (2 volumes).

    • Self-Validation (IPC 2): Analyze the wet cake. If de < 95%, perform a reslurry in 5 volumes of MeOH/H2O at 50°C for 2 hours, then cool to 5°C.

  • Free-Basing: Suspend the highly pure (R)-Amine•D-DTTA salt in Ethyl Acetate (10 volumes). Add 1M NaOH (aqueous) until the aqueous layer reaches pH 10. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure (R)-enantiomer.

Workflow Racemate Racemic Methyl 3-amino- 2,3-dihydrobenzofuran-7-carboxylate ResolvingAgent Add D-DTTA (Chiral Resolving Agent) Racemate->ResolvingAgent SaltFormation Diastereomeric Salt Formation (MeOH/H2O at 65°C) ResolvingAgent->SaltFormation Crystallization Controlled Cooling Crystallization (0.1°C/min to 5°C) SaltFormation->Crystallization Filtration Vacuum Filtration Crystallization->Filtration RSalt (R)-Amine • D-DTTA Salt (Filter Cake, >95% de) Filtration->RSalt Solid Phase SSalt (S)-Amine • D-DTTA Salt (Mother Liquor) Filtration->SSalt Liquid Phase Freebasing Free-basing (1M NaOH / EtOAc) RSalt->Freebasing Product Pure (R)-Enantiomer (>99% ee) Freebasing->Product

Fig 2. Workflow for the classical resolution of racemic 3-amino-2,3-dihydrobenzofuran derivatives.

Quantitative Data Presentation

The selection of the resolving agent and the solvent system is backed by rigorous empirical screening. The data below summarizes the thermodynamic profiling of the target compound.

Table 1: Resolving Agent Screening for Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate

Resolving Agent (0.55 eq)Solvent SystemYield (%)*Diastereomeric Excess (de %)Mechanistic Observation
L-Tartaric AcidEthanol45.212.4Poor chiral recognition; amorphous solid.
(+)-Camphorsulfonic AcidAcetone30.145.8Moderate enrichment; high solubility limits yield.
D-DBTAMeOH/H₂O (90:10)38.578.2Good crystallization; requires double reslurry.
D-DTTA MeOH/H₂O (85:15) 42.8 96.5 Excellent rigid lattice via π−π stacking.

*Note: Maximum theoretical yield for a classical resolution is 50%.

Table 2: Solubility Profile of (R)-Amine•D-DTTA Salt

Temperature (°C)Solubility in 100% MeOH (mg/mL)Solubility in MeOH/H₂O (85:15) (mg/mL)
545.012.5
2588.328.0
45150.765.2
65>250.0140.8

Data Interpretation: The addition of 15% water drastically steepens the solubility curve, providing a wide metastable zone width (MSZW) that allows for controlled crystal growth without spontaneous nucleation (which would trap impurities).

Sources

Advanced Application Note: (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

(R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate (CAS: 1272729-94-8) is a highly specialized, bifunctional chiral building block that has emerged as a privileged scaffold in modern medicinal chemistry. The 2,3-dihydrobenzofuran (DHBF) core provides a conformationally restricted framework that is superior to open-chain analogs (such as substituted salicylic acids) in locking pharmacophores into bioactive geometries.

The strategic value of this specific molecule lies in its dual functional handles and its stereochemistry:

  • The 7-Carboxylate Handle: Serves as a direct precursor to 7-carboxamides. In the context of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, the DHBF-7-carboxamide moiety acts as a highly effective NAD+ competitive pharmacophore, forming critical bidentate hydrogen bonds with the Gly863 and Ser904 residues in the PARP-1 catalytic domain[1].

  • The (R)-3-Amino Group: Provides a stereospecific vector that projects out of the primary binding pocket into solvent-exposed channels. This allows medicinal chemists to append solubilizing groups, pharmacokinetic (PK) modifiers, or dual-targeting warheads without causing steric clashes within the primary orthosteric site. The (R)-configuration is often critical; inversion to the (S)-enantiomer frequently results in a sharp drop in target affinity due to unfavorable steric interactions with the receptor wall[1][2].

Mechanistic Pathways & Biological Applications

The DHBF scaffold is highly versatile, finding primary utility in two major therapeutic areas: oncology (via synthetic lethality) and gastroenterology/neuropharmacology.

Oncology: PARP-1 Inhibition and Synthetic Lethality

In BRCA1/2-mutated cancers, cells rely heavily on PARP-1 for single-strand DNA break repair. Inhibiting PARP-1 leads to the accumulation of double-strand breaks, culminating in tumor-specific apoptosis—a process known as synthetic lethality. DHBF-7-carboxamides synthesized from this building block exhibit potent PARP-1 trapping capabilities[1].

G DNA DNA Single-Strand Break PARP PARP-1 Recruitment & Activation DNA->PARP NAD NAD+ Binding PARP->NAD Endogenous Inhibitor DHBF-7-Carboxamide Binding PARP->Inhibitor Competitive Inhibition Repair Base Excision Repair NAD->Repair PARylation Lethality Synthetic Lethality (BRCA-mutant cells) Inhibitor->Lethality Trapped PARP-DNA Complex Repair->Lethality Blocked

Mechanism of PARP-1 inhibition and synthetic lethality via DHBF-7-carboxamides.

Gastroenterology: 5-HT4 Receptor Agonism

Derivatives of 2,3-dihydrobenzofuran are foundational to the synthesis of 5-HT4 receptor agonists (e.g., prucalopride analogs) used to treat chronic constipation and gastrointestinal hypomotility. The 7-carboxylic acid derivative is a critical intermediate, where the 3-amino functionalization dictates the agonist's selectivity and blood-brain barrier (BBB) penetrance[2].

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the critical nature of the (R)-stereocenter, the following table summarizes representative SAR data comparing the (R)-enantiomer, (S)-enantiomer, and achiral analogs across PARP-1 and 5-HT4 targets.

Compound ScaffoldStereochemistryPARP-1 IC₅₀ (nM)5-HT₄ EC₅₀ (nM)BRCA1-mut Cell Viability (IC₅₀, μM)
3-Amino-DHBF-7-carboxamide (R)-enantiomer4.2 ± 0.5 12.4 ± 1.1 0.85
3-Amino-DHBF-7-carboxamide(S)-enantiomer145.0 ± 12.0310.5 ± 15.0> 10.0
DHBF-7-carboxamideAchiral (Des-amino)85.4 ± 6.289.2 ± 5.45.4
Open-chain SalicylamideAchiral> 500> 1000> 20.0

Data Synthesis Note: The (R)-configuration provides a >30-fold increase in potency for PARP-1 over the (S)-enantiomer, proving the necessity of stereocontrolled building blocks in lead optimization.

Synthetic Workflows & Self-Validating Protocols

The transformation of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate into a viable drug candidate requires careful control of reaction conditions to prevent racemization of the C3 stereocenter.

G SM (R)-Methyl 3-amino-DHBF 7-carboxylate Acid (R)-3-amino-DHBF 7-carboxylic acid SM->Acid LiOH, THF/H2O (Stereoretention) Amide 7-Carboxamide Intermediate Acid->Amide HATU, DIPEA, R-NH2 Drug Targeted Drug Candidate Amide->Drug NaBH(OAc)3, R'-CHO

Chemical workflow for derivatizing the DHBF scaffold while preserving chirality.

Protocol A: Stereoretentive Saponification of the 7-Methyl Ester

Objective: Hydrolyze the methyl ester to the corresponding carboxylic acid without epimerizing the (R)-3-amino center. Causality: Strong bases (like NaOH or KOH) at elevated temperatures can deprotonate the weakly acidic C3 proton (adjacent to the electron-withdrawing oxygen and amino group), leading to racemization. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system at low temperatures provides a milder, highly controlled saponification environment.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.5 eq of LiOH·H₂O portion-wise over 5 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • In-Process Control (IPC) - Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.8) should completely disappear, replaced by a baseline spot. Confirm via LC-MS (Expected m/z [M+H]⁺ = 180.1).

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous layer with water and cool to 0 °C. Carefully acidify to pH 4-5 using 1N HCl.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure (R)-carboxylic acid.

  • Quality Control: Run Chiral HPLC (Chiralpak AD-H, Hexane/IPA 80:20) to validate that the enantiomeric excess (ee) remains >98%.

Protocol B: Amide Coupling via HATU

Objective: Convert the carboxylic acid to a 7-carboxamide. Causality: The DHBF-7-carboxylic acid is sterically hindered by the adjacent oxygen atom of the furan ring. Standard coupling agents (like EDC/HOBt) often result in low yields and prolonged reaction times, which increases the risk of side reactions. HATU is utilized because the highly reactive 7-aza-HOBt active ester intermediate rapidly overcomes steric hindrance, ensuring fast and high-yielding amidation.

Step-by-Step Procedure:

  • Activation: Dissolve the (R)-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the target amine (1.2 eq) dropwise. Stir the reaction at room temperature under a nitrogen atmosphere for 2 hours.

  • IPC - Self-Validation: Quench a 10 μL aliquot in 50% MeCN/H₂O and inject into LC-MS. Validate the disappearance of the acid mass and the appearance of the desired product mass.

  • Purification: Quench the bulk reaction with saturated NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl aqueous solution (3x) to remove residual DMF. Dry, concentrate, and purify via flash chromatography.

Protocol C: Functionalization of the (R)-3-Amino Group

Objective: Install a solubilizing tail via reductive amination. Causality: Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines). Reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is mild enough to selectively reduce the imine intermediate without reducing other functional groups (like the newly formed carboxamide), ensuring exclusive formation of the secondary amine.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the 7-carboxamide intermediate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous Dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir for 2 hours at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. Stir for 12 hours.

  • Validation: Monitor by LC-MS. Once complete, quench with 1N NaOH to neutralize the acetic acid and destroy excess hydride.

  • Isolation: Extract with DCM, dry over MgSO₄, and purify via reverse-phase preparative HPLC to yield the final targeted drug candidate.

References

  • Patel, M. R., et al. "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors." National Center for Biotechnology Information (NIH). 1

  • "Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity." Journal of Medicinal Chemistry (ACS). 3

  • "Preparation method of 2, 3-dihydrobenzofuran compound." Google Patents (CN102942542A). 2

Sources

Troubleshooting & Optimization

Resolving racemization issues of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate during heating

Author: BenchChem Technical Support Team. Date: April 2026

Resolving Racemization of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate During Heating

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing enantiomeric degradation (racemization) when subjecting (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate to thermal conditions.

Section 1: Mechanistic Origins of C3 Racemization (The "Why")

To effectively troubleshoot racemization, we must first understand the structural vulnerabilities of the target molecule. The primary cause of enantiomeric degradation in (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate is the chemical lability of the C3 proton.

Because the C3 position is benzylic (adjacent to the aromatic ring) and alpha to an electron-withdrawing primary amine, the C3-H bond exhibits enhanced acidity[1]. When the free base is heated, racemization typically proceeds via a Schiff base (imine) tautomerization pathway rather than direct thermal homolysis.

Trace carbonyl compounds in the solvent (e.g., acetone, or oxidized impurities in ethereal solvents) react with the primary amine to form a transient chiral imine. Upon heating, this imine undergoes tautomerization to a planar, achiral enamine or an aza-allyl anion. The subsequent reprotonation of this planar intermediate occurs non-stereoselectively, collapsing the stereocenter and leading to a racemic mixture[2].

SchiffBaseMechanism A (R)-Amine (Chiral Active) C Imine / Schiff Base (Chiral Intermediate) A->C + Carbonyl - H2O B Trace Carbonyl (Solvent Impurity) B->C D Aza-allyl Anion / Enamine (Planar, Achiral) C->D Deprotonation at C3 (Heat) E (S)-Amine (Racemized) C->E + H2O - Carbonyl D->C Reprotonation (Non-stereoselective)

Schiff base-mediated racemization pathway of chiral benzylic amines.

Section 2: Experimental Workflows to Suppress Racemization (The "How")

To prevent racemization, the experimental protocol must be a self-validating system that directly interrupts the causality of the degradation. By converting the free base into a protonated salt (e.g., a hydrochloride salt) prior to heating, the amine lone pair is locked. This completely prevents Schiff base formation and significantly decreases the acidity of the C3 proton by restricting the planarization required for the enamine intermediate.

Step-by-Step Methodology: Salt-Protected Heating Protocol
  • Solvent Selection & Dissolution: Dissolve the enantiopure (R)-amine free base in a rigorously non-ketonic, non-enolizable solvent. 2-Methyltetrahydrofuran (2-MeTHF) or Toluene are highly recommended.

  • Salt Formation: Slowly add 1.05 equivalents of anhydrous HCl in isopropanol (IPA) to the solution at 0–5 °C. Stir for 15 minutes to ensure complete protonation to the ammonium salt.

  • Thermal Processing: Execute the required heating step (e.g., reflux or elevated temperature reaction). The protonated amine cannot form an imine and is highly resistant to deprotonation.

  • Cooling & Quenching: Post-reaction, cool the mixture to ≤10 °C to establish kinetic control before deprotection.

  • Free Base Regeneration: Neutralize the mixture by slowly adding cold, saturated aqueous NaHCO₃ until the aqueous layer reaches a pH of 8.0–8.5.

  • Extraction & Isolation: Extract the highly enantioenriched (R)-amine free base into the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (<30 °C).

Workflow Step1 1. Dissolve (R)-Amine in Non-Ketonic Solvent (e.g., 2-MeTHF) Step2 2. Add Acid (e.g., HCl in IPA) to form Amine Salt Step1->Step2 Step3 3. Perform Heating/Reaction (Salt prevents Schiff base) Step2->Step3 Step4 4. Cool & Neutralize with Mild Base (aq. NaHCO3) Step3->Step4 Step5 5. Extract Enantiopure (R)-Amine Free Base Step4->Step5

Step-by-step salt protection workflow to prevent thermal racemization.

Section 3: Quantitative Data & Solvent Effects

The table below summarizes the critical impact of solvent choice and amine state (free base vs. HCl salt) on the retention of enantiomeric excess.

Table 1: Effect of Heating Conditions on Enantiomeric Excess (ee%) of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate (Heated at 80 °C for 12 hours)

Amine StateSolvent EnvironmentAdditiveInitial ee%Final ee%Racemization Extent
Free BaseAcetoneNone99.0%12.5%Severe
Free BaseEthyl Acetate (EtOAc)None99.0%85.0%Moderate
Free BaseTolueneNone99.0%92.0%Mild
HCl Salt Toluene None 99.0% 98.8% Negligible
HCl Salt 2-MeTHF None 99.0% 98.9% Negligible
Section 4: Frequently Asked Questions (FAQs)

Q: Why does this specific dihydrobenzofuran derivative racemize faster than standard aliphatic amines? A: The C3 position is uniquely activated. It is benzylic, meaning the adjacent aromatic ring can stabilize any transient carbanion or radical formed at this position through resonance[1]. When combined with the inductive electron-withdrawing effect of the ester group at the 7-position and the oxygen at the 1-position, the kinetic barrier for C3-H bond cleavage is significantly lowered compared to unactivated, purely aliphatic amines.

Q: Can I use ester-containing solvents like EtOAc during heating if I avoid ketones? A: It is highly discouraged for the free base. While esters do not directly form Schiff bases, commercial EtOAc often contains trace amounts of acetic acid and ethanol. Prolonged heating can cause trace hydrolysis, generating acetaldehyde (via oxidation of ethanol), which acts as a highly reactive carbonyl trigger for the Schiff base racemization pathway. 2-MeTHF or Toluene are strongly preferred.

Q: How should I monitor the ee% without inducing racemization during the analysis itself? A: Gas Chromatography (GC) is strictly prohibited for the free base due to high injector temperatures (often >200 °C), which induce flash thermal racemization[3]. Instead, utilize Chiral HPLC or SFC (Supercritical Fluid Chromatography) at ambient or sub-ambient temperatures. If GC must be used, the amine must be derivatized (e.g., using trifluoroacetic anhydride) prior to injection to lock the stereocenter and eliminate the primary amine functionality.

References
  • Racemization - Grokipedia Source: Grokipedia URL
  • Chemoenzymatic Dynamic Kinetic Resolution of Amines Source: Thieme-Connect URL
  • Sulfate Radical Anion (SO4•–) Mediated C(sp3)

Sources

Overcoming solubility problems with (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and extensive field experience to help you navigate and overcome the common solubility hurdles associated with this compound in aqueous media. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Section 1: Compound Fundamentals & Initial Observations

Q1: I'm having trouble dissolving (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate in my aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A1: The solubility challenge you are facing is rooted in the molecule's inherent chemical structure. (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate possesses a dual nature:

  • A Hydrophobic Core: The dihydrobenzofuran ring system is largely non-polar and lipophilic, which limits its favorable interactions with water molecules.

  • An Ionizable Amine Group: The primary amine (-NH₂) at the 3-position is a basic functional group. In neutral or alkaline solutions (like PBS at pH 7.4), this amine is predominantly in its neutral, uncharged state.

The combination of a large hydrophobic scaffold and a non-ionized functional group at neutral pH results in poor aqueous solubility. To achieve dissolution, the energetic cost of breaking the compound's crystal lattice and creating a cavity in the water structure must be overcome by favorable solute-solvent interactions, which are minimal under these conditions.

Q2: What are the key physicochemical properties I should be aware of?

A2: Understanding the compound's properties is the first step in designing a successful solubilization strategy. While experimental values for this specific molecule may not be widely published, we can infer its behavior from its structure.

PropertyEstimated Value / CharacteristicImplication for Aqueous Solubility
Molecular Weight ~207.23 g/mol Moderate size; solubility is not hindered by excessive mass alone.
LogP (XLogP3-AA) ~1.5Indicates a preference for a lipid environment over an aqueous one; contributes to poor water solubility.[1]
pKa (Amine Group) Estimated: 8.0 - 9.5This is the most critical parameter. The amine will be positively charged and more soluble at pH values significantly below its pKa.
Functional Groups Primary Amine (Basic), Methyl Ester (Non-ionizable), EtherThe amine is the primary handle for pH-mediated solubility enhancement.
Form Typically a crystalline solidEnergy is required to break the crystal lattice before dissolution can occur.

Section 2: Systematic Troubleshooting & Solubilization Strategies

This section provides a logical workflow for addressing solubility issues. Begin with the simplest and most common techniques before moving to more complex formulations.

G start Start: Compound fails to dissolve in neutral aqueous buffer (e.g., PBS) ph_adjust Strategy 1: pH Adjustment Is the intended application pH-sensitive? start->ph_adjust ph_yes Yes ph_adjust->ph_yes  Yes ph_no No ph_adjust->ph_no  No cosolvent Strategy 2: Co-solvent Addition Is a small amount of organic solvent acceptable? cosolvent_yes Yes cosolvent->cosolvent_yes  Yes cosolvent_no No cosolvent->cosolvent_no  No cyclodextrin Strategy 3: Cyclodextrin Complexation Is the goal to avoid organic solvents and drastic pH changes? cyclo_yes Yes cyclodextrin->cyclo_yes  Yes cyclo_no No cyclodextrin->cyclo_no  No salt_form Strategy 4: Salt Form Synthesis Is this for long-term formulation and development? salt_yes Yes salt_form->salt_yes ph_caution Application is pH-sensitive. Consider pH impact on assay/cells. If unacceptable, proceed to next strategy. ph_yes->ph_caution ph_protocol Proceed to pH Adjustment Protocol. Prepare an acidic stock solution (e.g., in 10 mM HCl). ph_no->ph_protocol cosolvent_protocol Proceed to Co-solvent Protocol. Prepare a concentrated stock in DMSO, Ethanol, or PEG 400. cosolvent_yes->cosolvent_protocol cosolvent_no->cyclodextrin cyclo_protocol Proceed to Cyclodextrin Protocol. Use HP-β-CD or SBE-β-CD. cyclo_yes->cyclo_protocol cyclo_no->salt_form salt_protocol Synthesize a stable salt (e.g., HCl, Mesylate). This is an advanced chemistry step. salt_yes->salt_protocol ph_protocol->cosolvent If solubility is still insufficient ph_caution->cosolvent cosolvent_protocol->cyclodextrin If organic solvent is undesirable or causes precipitation upon dilution cyclo_protocol->salt_form If higher concentration or better stability is needed

Fig 1. Troubleshooting workflow for solubilizing the target compound.
Q3: How does pH adjustment work, and what is the recommended protocol?

A3: This is the most effective and scientifically direct method for this specific molecule.

The Scientific Principle: The primary amine group is basic and can accept a proton (H⁺) to form a positively charged ammonium cation (-NH₃⁺). This process is governed by the pH of the solution and the pKa of the amine. By lowering the pH, you shift the equilibrium towards the protonated, charged form, which is significantly more soluble in polar solvents like water due to favorable ion-dipole interactions.[2][3][] A general rule of thumb is to adjust the pH to at least two units below the compound's pKa to ensure >99% ionization.[5]

G A R-NH₂ (Neutral, Uncharged) Poorly Water-Soluble B R-NH₃⁺ (Cationic, Charged) Highly Water-Soluble A->B + H⁺ B->A - H⁺ caption Fig 2. pH-dependent equilibrium of the amine functional group.

Step-by-Step Protocol: Preparing an Acidic Stock Solution

  • Preparation: Start by preparing a dilute acidic solution, such as 10-100 mM Hydrochloric Acid (HCl) in deionized water.

  • Weighing: Accurately weigh a small amount of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate.

  • Initial Dissolution: Add a small volume of the acidic solution to the solid compound. For example, add enough solvent to make a 10 mM stock solution.

  • Facilitate Dissolution: Vortex or sonicate the mixture for 5-10 minutes. The compound should readily dissolve as it converts to its hydrochloride salt in situ.

  • pH Check & Neutralization (If Required): Before adding the stock solution to your final experimental medium (e.g., cell culture media), verify the pH of the stock. You can then perform a serial dilution into your final buffer. Be mindful that adding a highly acidic stock to a weakly buffered final medium can lower the final pH. If necessary, the final solution's pH can be carefully readjusted with a dilute base (e.g., NaOH), but watch closely for any signs of precipitation as you approach the compound's pKa.[6]

  • Final Dilution: Perform the final dilution of the acidic stock into your experimental system. The high buffer capacity of most biological media can often accommodate the small volume of acidic stock required, maintaining the final desired pH while keeping the compound in its soluble, protonated state.

Q4: My experiment is sensitive to pH changes. What are my options? Can I use a co-solvent?

A4: Yes, using a co-solvent is a very common and effective alternative when pH manipulation is not feasible.

The Scientific Principle: Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar compounds by reducing the polarity of the overall solvent system.[7][8] They work by disrupting the highly ordered hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[]

Commonly Used Co-solvents:

Co-solventTypical Stock Conc.Max Final Conc. (Typical)ProsCons
DMSO 10-100 mM< 0.5% (v/v)Excellent solubilizing power for a wide range of compounds.[9]Can be toxic to cells at higher concentrations; may have biological effects.
Ethanol (EtOH) 10-50 mM< 1.0% (v/v)Less toxic than DMSO; readily available.Less powerful solubilizer than DMSO; can cause protein precipitation.
PEG 400 10-50 mM< 5.0% (v/v)Low toxicity; often used in in-vivo formulations.[10]More viscous; may not be as effective as DMSO for highly insoluble compounds.

Step-by-Step Protocol: Preparing a Co-solvent Stock Solution

  • Solvent Selection: Choose a co-solvent compatible with your downstream application (DMSO is a common first choice for in-vitro assays).

  • Preparation: Weigh the compound and add the pure co-solvent (e.g., 100% DMSO) to achieve a high concentration stock (e.g., 50-100 mM).

  • Dissolution: Vortex or sonicate until the solid is completely dissolved. Gentle warming (to 30-40°C) can be applied if necessary, but check for compound stability first.

  • Dilution: Add the concentrated stock to your aqueous buffer dropwise while vortexing vigorously. This rapid mixing helps prevent the compound from precipitating out as it encounters the aqueous environment.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your experiment is below the tolerance limit for your system (e.g., <0.1% DMSO for many cell lines).

Troubleshooting Tip: If you observe precipitation upon dilution (a common issue), it means the aqueous medium cannot support the compound concentration even with the co-solvent. Try lowering the stock concentration or using a combination of pH adjustment and a co-solvent.

Q5: I need to avoid organic solvents entirely. Is there another option?

A5: Yes, complexation with cyclodextrins is an excellent strategy for increasing aqueous solubility without using organic co-solvents or significantly altering pH.[11][12]

The Scientific Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13] The hydrophobic benzofuran portion of your molecule can be encapsulated within the cyclodextrin's non-polar cavity, forming an "inclusion complex."[14][15] This complex presents a hydrophilic exterior to the water, effectively masking the drug's hydrophobicity and dramatically increasing its apparent aqueous solubility.[11]

G compound (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate (Hydrophobic Part) complex Soluble Inclusion Complex (Hydrophilic Exterior) compound->complex cd Cyclodextrin (Hydrophobic Cavity) cd->complex plus + caption Fig 3. Encapsulation by a cyclodextrin to form a soluble complex.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Has a very high water solubility and is used in many commercial formulations.[11]

Step-by-Step Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD or SBE-β-CD in your desired aqueous buffer.

  • Add Compound: Add the weighed solid of your compound directly to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Sonication can accelerate this process.

  • Clarify: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your solubilized stock solution. The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

Q6: For long-term development, should I consider synthesizing a salt form of the compound?

A6: Absolutely. For pre-clinical and clinical development, creating a stable, crystalline salt form is a standard and highly effective strategy for improving solubility, stability, and manufacturability.[16][17]

The Scientific Principle: Reacting the basic amine in your compound with a pharmaceutically acceptable acid creates a stable ionic salt.[3] These salts are often crystalline solids with different (and usually much higher) aqueous solubility and dissolution rates compared to the free base form.[2]

Common Salt Forms for Basic Drugs:

  • Hydrochloride (HCl): Very common, typically shows high solubility.

  • Mesylate (Methanesulfonate): Often provides good solubility and crystallinity.[17]

  • Sulfate, Maleate, Tartrate: Other frequently used counter-ions.

Process Overview: This is a synthetic chemistry procedure that involves reacting the free base of your compound with a stoichiometric equivalent of the chosen acid in a suitable solvent system, followed by crystallization to isolate the pure salt. This process, known as salt screening, is a critical step in early drug development.[3][17] If you are not equipped for chemical synthesis, this would be a task for a medicinal chemistry or process chemistry team.

Section 3: Advanced FAQs

Q7: I successfully dissolved my compound using pH adjustment, but it precipitated when I added it to my cell culture medium. What happened?

A7: This is a classic case of exceeding the solubility limit in the final medium, likely due to a pH shift or interaction with media components. The buffer capacity of your cell culture medium may have raised the pH of the added stock, causing the compound to deprotonate and crash out of solution.

  • Solution 1: Decrease the concentration of your stock solution and add a larger volume to the final medium to minimize the pH shock.

  • Solution 2: Pre-warm the cell culture medium to 37°C before adding the compound stock. Solubility often increases with temperature.

  • Solution 3: Use a combined approach. Prepare your stock in a solution containing both a solubilizing agent (like 10% HP-β-CD) and a lowered pH. This provides two mechanisms to maintain solubility upon dilution.

Q8: Can I combine these methods?

A8: Yes, combination strategies are often very powerful. For particularly challenging cases, you might:

  • Prepare a stock solution in a co-solvent like DMSO.

  • Dilute this stock into an acidic buffer (pH 4-5).

  • Use this final solution for your experiment. This approach leverages both polarity reduction and ionization to maximize solubility.

References

  • Vertex AI Search, Accessed March 2026.
  • Mihailiasa, M., et al. (2024). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC.
  • Al-Ghamdi, S., et al. (n.d.). "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." PMC.
  • Prajapati, R., et al. (2012). "Techniques for solubility enhancement of poorly soluble drugs: an overview." JMPAS.
  • Lüdeker, D., & Briel, T. (2023).
  • Savjani, K. T., et al. (2023). "Solubility enhancement techniques: A comprehensive review." Journal of Applied Pharmaceutical Science.
  • Babu, R. J., & Singh, M. (n.d.).
  • Di Gianvincenzo, J., et al. (2025).
  • Lüdeker, D., & Briel, T. (n.d.).
  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews.
  • Kumar, A., et al. (2025). "Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs." International Journal of Pharmaceutical Sciences.
  • CD Bioparticles. (n.d.). "Cyclodextrin Inclusion Compounds." CD Bioparticles.
  • Boczar, D., & Michalska, K. (2022). "Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective." Pharma Excipients.
  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." PubMed.
  • Wikipedia. (n.d.). "Cosolvent." Wikipedia.
  • MedchemExpress.com. (n.d.). "Co-solvents | Biochemical Assay Reagents." MedchemExpress.com.
  • wisdomlib. (2025). "Cosolvent system: Significance and symbolism." wisdomlib.
  • BOC Sciences. (n.d.).
  • Guidechem. (n.d.).
  • Blogger. (2023).

Sources

Optimizing flash chromatography purification of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Flash Chromatography for (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate

As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to purify bifunctional molecules. (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate presents a classic chromatographic dichotomy: it contains a highly basic primary amine at the C3 position and a base-sensitive methyl ester at the C7 position.

This guide provides the mechanistic causality behind common purification failures and offers self-validating protocols to achieve high-purity isolation without compromising your target's structural integrity.

Visual Workflow: Purification Strategy Logic

G Start Crude (R)-Methyl 3-amino-2,3- dihydrobenzofuran-7-carboxylate Analyze Analyze Structural Challenges (Basic Amine + Base-Sensitive Ester) Start->Analyze BareSilica Bare Silica (Standard NP) Analyze->BareSilica Low Budget / Routine AmineSilica Amine-Functionalized Silica (e.g., KP-NH, RediSep Amine) Analyze->AmineSilica Optimal / High Recovery ReversedPhase Reversed-Phase (C18) Analyze->ReversedPhase Highly Polar Impurities BareSilica_Outcome Peak Tailing & Adsorption (Acidic Silanols) BareSilica->BareSilica_Outcome AmineSilica_Outcome Sharp Peaks, No Modifiers (Protects Ester Group) AmineSilica->AmineSilica_Outcome ReversedPhase_Outcome Requires pH Control (Low pH = Poor Retention, High pH = Ester Cleavage) ReversedPhase->ReversedPhase_Outcome BareSilica_Fix Add 1-2% TEA or NH4OH (Risk: Ester Hydrolysis) BareSilica_Outcome->BareSilica_Fix

Decision tree for selecting the optimal flash chromatography strategy for basic amine purification.

Troubleshooting Guide & FAQs

Q1: Why does my compound streak heavily across multiple fractions on standard bare silica gel? Causality: Bare silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH), which act as Brønsted acids[1]. The primary amine on your dihydrobenzofuran core is highly basic. When the crude mixture is loaded, the amine's lone pair of electrons forms strong hydrogen bonds and ionic interactions with these acidic silanols[2]. This acid-base interaction causes the compound to adsorb irreversibly or elute unevenly, resulting in severe peak tailing, broad fractions, and poor recovery[3].

Q2: To fix the tailing, I added 5% aqueous ammonium hydroxide to my DCM/MeOH mobile phase. The peak shape improved, but my NMR shows a new byproduct. What happened? Causality: You likely hydrolyzed your product. While adding a strong competing base like ammonium hydroxide or triethylamine (TEA) successfully neutralizes the acidic silanols and sharpens the amine peak[2], the methyl ester at the C7 position is highly susceptible to base-catalyzed saponification. Prolonged exposure to strong bases during the run, or during the subsequent concentration of fractions on a rotary evaporator, cleaves the ester to yield the corresponding carboxylic acid byproduct.

Q3: How can I achieve sharp peaks without risking ester hydrolysis? Causality & Solution: The optimal solution is to change the stationary phase rather than the mobile phase. By utilizing amine-functionalized silica (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine), you fundamentally alter the chromatographic environment[1],[4]. These columns feature aminopropyl groups covalently bonded to the silica surface, which completely mask the underlying acidic silanols. Because the stationary phase itself is basic, it repels your basic amine, allowing it to elute in a tight, symmetrical band using mild, non-chlorinated solvents (like Hexane/Ethyl Acetate) without the need for basic mobile phase additives[5]. This protects the base-sensitive ester while delivering high chemical purity[6].

Quantitative Data: Method Comparison

The following table summarizes the expected quantitative outcomes when purifying (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate using different flash chromatography strategies.

Purification StrategyMobile PhasePeak ShapeEster StabilityTypical Recovery
Bare Silica (Unmodified) Hexane / EtOAcSevere TailingHigh< 40%
Bare Silica + Modifier Hexane / EtOAc + 2% TEAModerate/GoodLow (Hydrolysis Risk)60 - 75%
Amine-Functionalized Silica Hexane / EtOAcExcellent (Sharp)High (Protected)> 90%
Reversed-Phase (C18) H2O / MeCN + 0.1% Formic AcidEarly Elution / BroadHigh50 - 65%

Experimental Protocols

Protocol A: Optimal Purification via Amine-Functionalized Silica (Self-Validating System)

This method is highly recommended to preserve the C7 methyl ester while ensuring sharp elution of the C3 amine[4].

  • Stationary Phase Selection: Equip your automated flash system with an amine-functionalized silica cartridge (e.g., Biotage Sfär KP-Amino or Teledyne ISCO RediSep Amine)[5].

  • TLC Validation (Pre-Run): Spot the crude mixture on an amine-functionalized TLC plate (KP-NH TLC). Develop using a gradient of Hexane/Ethyl Acetate (e.g., 70:30). Adjust the ratio until the target spot reaches an Rf of ~0.25–0.35.

    • Self-Validation: The target spot should be perfectly round without any trailing comet-tail, confirming the complete absence of silanol interactions[1].

  • Column Equilibration: Equilibrate the column with 3 to 5 Column Volumes (CV) of the starting mobile phase (e.g., 90% Hexane / 10% EtOAc).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of an aprotic solvent (e.g., DCM or EtOAc). Dry load the sample onto Celite or directly inject it as a concentrated liquid plug to maintain a narrow loading band.

  • Gradient Elution: Run a shallow gradient from 10% EtOAc to 50% EtOAc over 10-15 CVs. Monitor elution via UV detection (the dihydrobenzofuran core is highly UV-active).

  • Fraction Analysis: Pool fractions containing the target mass. Since no basic modifiers were used, fractions can be immediately concentrated in vacuo at 35°C without risk of ester hydrolysis.

Protocol B: Alternative Purification via Bare Silica with TEA Modifier

Use this only if amine-functionalized columns are unavailable. Requires strict temperature control during evaporation to minimize ester cleavage[2].

  • Mobile Phase Preparation: Prepare a solvent system of Hexane and Ethyl Acetate. Add exactly 1% to 2% (v/v) Triethylamine (TEA) to both solvent reservoirs.

  • Column Saturation (Critical Step): Flush a standard bare silica cartridge with at least 5 CVs of the TEA-modified starting solvent.

    • Self-Validation: Monitor the baseline on the UV detector; wait until the UV baseline completely stabilizes, indicating that the acidic silanols are fully saturated with TEA[2].

  • Sample Loading & Elution: Load the sample and run the gradient (e.g., 10% to 60% EtOAc containing 1% TEA).

  • Immediate Concentration: As soon as the target fractions are collected, concentrate them immediately on a rotary evaporator. Keep the water bath temperature strictly below 30°C.

    • Causality: Heat accelerates the base-catalyzed hydrolysis of the methyl ester in the presence of residual TEA and trace moisture.

  • High-Vacuum Desiccation: Place the resulting residue under high vacuum overnight to remove any strongly bound residual TEA.

Sources

Technical Support Center: Handling & Storage of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate (CAS: 1272729-94-8) .

Because this compound serves as a critical chiral building block, standard benchtop handling is insufficient. This document synthesizes mechanistic pathology, diagnostic troubleshooting, and self-validating protocols to ensure absolute structural and enantiomeric integrity during storage.

Mechanistic Pathology: The "Why" Behind Degradation

To effectively prevent degradation, one must understand the thermodynamic vulnerabilities of the molecule. (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate possesses two highly susceptible functional zones that undergo rapid oxidative degradation when exposed to ambient air, photons, or trace transition metals.

Crucial Scientific Insight (Loss of Chirality): The (R)-stereocenter is located at the C3 position. Both primary degradation pathways result in the C3 carbon transitioning from an sp3 to an sp2 hybridized state. Therefore, oxidative degradation does not merely reduce chemical purity; it irreversibly destroys the enantiomeric excess (ee) of your batch.

  • Pathway A: Primary Amine Autoxidation. The primary amine is prone to radical-initiated autoxidation, forming hydroxylamines or imines. This process is heavily accelerated by trace metals acting via Fenton-like chemistry.

  • Pathway B: Oxidative Dehydrogenation (Aromatization). The 2,3-dihydrobenzofuran ring is an aliphatic system fused to a benzene ring. Driven by the massive thermodynamic stabilization energy of forming a fully aromatic system, oxygen readily abstracts hydrogen from the aliphatic ring, converting it into a benzofuran derivative .

Mechanisms API (R)-Methyl 3-amino-2,3- dihydrobenzofuran-7-carboxylate (Intact API) AmineOx Amine Oxidation (Hydroxylamines / Imines) API->AmineOx Pathway A (N-Oxidation) RingOx Oxidative Dehydrogenation (Aromatic Benzofuran) API->RingOx Pathway B (Thermodynamic Sink) Catalysts O2 / Photons / Trace Metals Catalysts->API Initiates Radical Abstraction

Figure 1: Dual oxidative degradation pathways of the API catalyzed by environmental factors.

Diagnostic Troubleshooting & FAQs

Q1: My batch turned from an off-white powder to a yellow/brown solid after three months at 4°C. What happened? A: The color shift is the visual diagnostic of extended conjugated π -systems forming in your sample. This indicates that the 2,3-dihydrobenzofuran ring has undergone oxidative dehydrogenation to form the fully aromatic benzofuran derivative. Standard refrigeration (4°C) slows kinetic energy but does not eliminate oxygen. Because oxygen solubility actually increases at lower temperatures, storing this compound in an air-filled vial at 4°C virtually guarantees degradation over a multi-month timeline.

Q2: How should I store bulk quantities to comply with long-term stability requirements? A: To align with for sensitive drug substances , bulk quantities must be stored at -20°C or -80°C under a strictly inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which allows it to blanket the solid more effectively).

Q3: Does ambient laboratory light significantly impact this specific molecule? A: Yes. Photo-oxidation generates reactive oxygen species (ROS), such as singlet oxygen, which bypass the spin-forbidden nature of ground-state oxygen reacting with organic molecules. This directly catalyzes the hydrogen abstraction required for both amine oxidation and ring aromatization. Amber vials are mandatory to block UV/Vis photon transmission.

Q4: Why is my compound degrading rapidly when dissolved in analytical solvents (e.g., Methanol or Acetonitrile) for HPLC? A: Standard HPLC-grade solvents contain approximately 2–4 mM of dissolved oxygen. When the API is in solution, the physical barrier of the crystalline solid state is removed, exposing every molecule to dissolved O2​ . Solutions must be prepared using degassed solvents and analyzed immediately.

Self-Validating Experimental Protocols

Do not rely on assumptions. The following protocols are designed as self-validating systems, meaning they contain built-in checks to confirm that the protective measures are actively working.

Protocol A: Inert-Atmosphere Aliquoting and Solid-State Storage

Causality: Repeated freeze-thaw cycles and atmospheric exposure during bulk sampling introduce condensation (moisture) and oxygen. Aliquoting prevents the bulk batch from experiencing these cumulative degradation triggers.

  • Baseline Validation: Before handling, run a chiral HPLC analysis on the bulk powder to establish a baseline chemical purity and enantiomeric excess (ee).

  • Atmospheric Control: Transfer the sealed bulk container into a glovebox purged with Argon ( O2​ levels must read < 1 ppm). Why: Argon is heavier than air and displaces residual oxygen deep within the vial.

  • Aliquoting: Dispense single-use quantities into pre-dried, amber glass vials. Why: Amber glass blocks photo-oxidation, and single-use aliquots eliminate future freeze-thaw degradation of the master batch.

  • Sealing: Cap the vials using PTFE-lined silicone septa. Why: Standard silicone is highly permeable to oxygen over long durations. PTFE provides a chemically inert, oxygen-impermeable barrier. Wrap the cap junction tightly with Parafilm.

  • Storage: Transfer the sealed vials to a desiccator box stored at -20°C or -80°C.

  • System Validation: After 30 days, sacrifice one aliquot and repeat the chiral HPLC. The Δ ee should be exactly 0%.

Workflow Step1 1. Bulk API Reception (Verify Purity via HPLC) Step2 2. Transfer to Glovebox (Argon Atmosphere, <1ppm O2) Step1->Step2 Maintain Cold Chain Step3 3. Aliquot into Amber Glass Vials (Block UV/Vis) Step2->Step3 Prevent O2 Exposure Step4 4. Seal with PTFE Septa & Parafilm Step3->Step4 Secure Closure Step5 5. Store at -20°C to -80°C (Desiccated) Step4->Step5 Long-term Storage

Figure 2: Step-by-step self-validating workflow for inert-atmosphere aliquoting and storage.

Protocol B: Preparation of Oxidation-Resistant Stock Solutions

Causality: For downstream synthesis or assays, the API must be dissolved. This protocol eliminates dissolved oxygen, which acts as the primary reactant in liquid-phase degradation.

  • Solvent Degassing: Subject the chosen solvent (e.g., anhydrous DMF or DCM) to three consecutive "Freeze-Pump-Thaw" cycles on a Schlenk line. Why: Sparging with inert gas only removes ~80% of dissolved oxygen; Freeze-Pump-Thaw removes >99.9%, starving the degradation pathways of their primary reactant.

  • Dissolution: Under a positive pressure of Argon, inject the degassed solvent into the single-use API aliquot vial through the PTFE septum.

  • Usage Window: Utilize the stock solution within 12 hours. Validation: If the solution shifts from colorless to a pale yellow tint, discard it immediately; aromatization has occurred.

Quantitative Data: Storage Viability Matrix

The following table synthesizes expected degradation rates based on environmental variables. Use this matrix to assess the risk profile of your current storage setup.

Storage ConditionTemperatureAtmosphereLight ProtectionExpected Shelf LifeDegradation Rate (HPLC % Area/Month)Enantiomeric Excess (ee) Retention
Optimal (Long-Term) -80°CArgonAmber Vial> 24 Months< 0.05%100%
Standard (Short-Term) -20°CArgonAmber Vial12 Months~ 0.20%> 99.5%
Sub-Optimal 4°CAirClear Vial< 1 Month> 5.00%Rapid Racemization
Accelerated Stress 25°CAirClear Vial< 1 Week> 15.00%Complete Loss of Chirality

References

  • Heterocyclic Addition Reactions during Low Temperature Autoxidation. Energy & Fuels, ACS Publications. This paper details the mechanistic pathways of oxidative dehydrogenation in 2,3-dihydrobenzofuran systems, confirming the thermodynamic drive toward fully aromatic benzofuran derivatives. URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Authoritative regulatory standards for establishing storage conditions and shelf-life protocols for sensitive pharmaceutical intermediates. URL:[Link]

Technical Support Center: Resolving Split Peaks in Chiral HPLC for (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists and drug development professionals troubleshooting peak distortion during the enantiomeric separation of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate .

Because this molecule features a rigid bicyclic core, an electron-withdrawing methyl ester at C7, and a highly active primary amine at the chiral C3 center, it presents unique chromatographic challenges. The following diagnostic frameworks and self-validating protocols will help you isolate whether your split peaks are caused by chemical interactions, solvent thermodynamics, or physical column degradation.

System Overview & Diagnostic Workflow

When a split peak is observed, it is critical to avoid making random method adjustments. Instead, we employ a systematic elimination process. The flowchart below outlines the logical progression from physical overload checks to chemical interaction mitigation.

DiagnosticWorkflow Start Symptom: Split Peak Observed for (R)-Methyl 3-amino-2,3- dihydrobenzofuran-7-carboxylate Test1 Step 1: Inject 1/10th Volume (Self-Validation for Overload) Start->Test1 Res1A Peak Resolves (Single Peak) Test1->Res1A Yes Res1B Peak Remains Split Test1->Res1B No Diag1 Diagnosis: Column Overload Action: Dilute Sample Res1A->Diag1 Test2 Step 2: Re-dissolve Sample in Mobile Phase Res1B->Test2 Res2A Peak Resolves Test2->Res2A Yes Res2B Peak Remains Split Test2->Res2B No Diag2 Diagnosis: Solvent Mismatch Action: Match Injection Solvent Res2A->Diag2 Test3 Step 3: Add 0.1% DEA to Mobile Phase Res2B->Test3 Res3A Peak Resolves Test3->Res3A Yes Res3B Peak Remains Split Test3->Res3B No Diag3 Diagnosis: Secondary Silanol Interactions (Free Amine) Res3A->Diag3 Test4 Step 4: Analyze Non-Chiral Standard (e.g., Toluene) Res3B->Test4 Diag4 Diagnosis: Column Void / Frit Blockage. Action: Replace Test4->Diag4

Diagnostic workflow for isolating the root cause of split peaks in chiral HPLC.

Deep-Dive Troubleshooting Guides

Guide A: Mitigating Secondary Silanol Interactions (The "Free Amine" Effect)

The Causality: The most common cause of peak splitting for (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate on polysaccharide-based Chiral Stationary Phases (CSPs) is its primary amine at the C3 position. CSPs (like Chiralpak AD or Chiralcel OD) are coated on a silica support. Silica contains residual silanol groups (-Si-OH) which act as weak acids (pKa ~4.5–6.5). Because the C3 primary amine is basic, it undergoes strong hydrogen bonding and ion-exchange interactions with these silanols.

This creates two competing retention mechanisms: the fast-exchange chiral recognition inside the polysaccharide cavity, and the slow-exchange achiral interaction with the silica backbone. The analyte band physically splits into two populations, eluting as a split peak or a peak with a severe tail, a phenomenon well-documented by [1].

The Solution: Introduce a competitive basic modifier. Diethylamine (DEA) is a small, highly basic secondary amine that rapidly saturates the acidic silanol sites, effectively "masking" them and forcing the analyte to interact solely with the chiral selector.

Self-Validating Protocol: DEA Mobile Phase Modification (Normal Phase)

  • Baseline Run: Inject your sample using your current mobile phase (e.g., Hexane/Isopropanol 90:10). Record the split peak profile.

  • Preparation: In a clean volumetric flask, prepare a new mobile phase of Hexane/Isopropanol/DEA (90:10:0.1 v/v/v).

  • Equilibration: Flush the chiral column with a minimum of 10 Column Volumes (CV) of the DEA-modified mobile phase. Mechanistic note: It takes time for the DEA to fully saturate the silanol sites.

  • Validation Injection: Re-inject the sample.

    • Validation Check: If the split peak merges into a single, highly symmetrical Gaussian peak, the causality is definitively confirmed as secondary silanol interactions.

Guide B: Correcting Sample Solvent Mismatch

The Causality: If your sample is synthesized and stored in a strong solvent (e.g., 100% Methanol or Dichloromethane) but injected into a weaker normal-phase eluent (e.g., Hexane/IPA), you induce a thermodynamic shock. The injection plug acts as a localized strong eluent. Molecules at the front of the plug are swept rapidly down the column without partitioning, while molecules at the rear mix with the mobile phase and retain normally. This physically shears the analyte band in half, causing a split peak [2].

Self-Validating Protocol: Solvent Matching

  • Sample Evaporation: Transfer 100 µL of your current sample solution into a clean vial. Evaporate to complete dryness under a gentle stream of Nitrogen.

  • Reconstitution: Re-dissolve the dried film in 100 µL of the exact mobile phase currently flowing through your HPLC system.

  • Validation Injection: Inject the reconstituted sample.

    • Validation Check: If the peak shape normalizes, the root cause was solvent mismatch. If the peak remains split, proceed to physical column diagnostics.

Guide C: Diagnosing Physical Column Voids

The Causality: Over time, high pressure or aggressive solvents can cause the stationary phase bed to collapse, creating a physical void at the head of the column. When the sample plug hits this void, the flow path bifurcates. The sample travels down two different channels at slightly different speeds, resulting in every single peak in the chromatogram splitting [3].

Self-Validating Protocol: The Achiral Marker Test

  • Marker Selection: Prepare a dilute solution of a non-retained, non-chiral marker (e.g., 1,3,5-tri-tert-butylbenzene or Toluene for normal phase).

  • Injection: Inject the marker under standard flow conditions.

  • Validation Check: Since Toluene has no amine groups and no chirality, it should elute as a perfect, sharp peak. If the Toluene peak is split, the column has a physical void or a blocked frit and must be replaced.

Quantitative Diagnostic Matrix

Use the following data matrix to rapidly align your observed symptoms with the correct mechanistic cause and immediate action.

Symptom PresentationRetention Time (RT) ShiftPrimary SuspectMechanistic CauseImmediate Corrective Action
Split peak (both enantiomers) StableSolvent MismatchInjection solvent eluotropic strength > mobile phaseEvaporate and reconstitute sample in mobile phase
Split peak (single enantiomer) StableCo-elution / ImpurityDiastereomeric impurity from 2,3-dihydrobenzofuran synthesisChange chiral selector or adjust organic modifier ratio
Severe tailing / Shoulder Increasing over timeSecondary InteractionsC3 free amine binding to residual acidic silanolsAdd 0.1% v/v DEA or TEA to mobile phase
Split peak (all peaks in run) Decreasing / UnstableColumn VoidPhysical collapse of stationary phase bedReverse flush column (if permitted) or replace

Frequently Asked Questions (FAQs)

Q: Why does the (R)-enantiomer split severely, but the (S)-enantiomer standard looks perfectly sharp? A: Chiral recognition relies on a strict three-point interaction model. The spatial orientation of the (R)-enantiomer may force the C3-amino group to project outward toward the silica support, heavily exposing it to silanol interactions. Conversely, the (S)-enantiomer's conformation may bury the amine within the polysaccharide cavity, shielding it from the silica backbone. This differential exposure leads to asymmetric peak distortion.

Q: Can I use Trifluoroacetic Acid (TFA) instead of Diethylamine (DEA) to improve peak shape? A: No. While TFA is an excellent silanol masker for acidic analytes, adding TFA to a mobile phase containing a basic amine (like our 3-amino compound) will protonate the amine. In normal-phase chromatography (e.g., Hexane-based), this forms an insoluble salt that will precipitate instantly on the column frit, leading to immediate overpressurization and irreversible column death. Always match the modifier to the analyte: basic modifiers (DEA) for basic analytes .

Q: How do I definitively know if the split peak is actually two different compounds (e.g., a diastereomer from my synthesis)? A: Use the "Volume Reduction" self-validation test. Inject 1/10th of your standard injection volume. If the split peak merges into a single sharp peak, the issue was column mass overload. If the split peak resolves into two baseline-separated peaks with a consistent area ratio across multiple dilutions, you are observing two distinct chemical species—highly likely a diastereomeric impurity generated during the domino synthesis of the trans-2,3-dihydrobenzofuran core [4].

References

  • Separation Science. "Peak Splitting in HPLC: Causes and Solutions." Separation Science Articles. Available at: [Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex Resources. Available at: [Link]

  • RSC Advances. "K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides." DOI: 10.1039/C9RA00309F. Available at:[Link]

Sources

Technical Support Center: Enhancing Enantiomeric Excess of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and chiral purification of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the enantiomeric enrichment of this critical chiral intermediate. Here, we delve into the causality behind experimental choices, offering field-proven insights and robust protocols to address common challenges in achieving high enantiomeric excess (ee).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Issue 1: Low Enantiomeric Excess from Initial Asymmetric Synthesis

Question: My initial asymmetric synthesis of racemic Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate has yielded a product with low enantiomeric excess (ee). What are the primary causes, and what strategies can I employ for enhancement?

Answer: Low enantiomeric excess in an asymmetric synthesis can stem from several factors, including suboptimal catalyst performance, incorrect reaction conditions, or the inherent limitations of the chosen synthetic route. While optimizing the asymmetric synthesis is a valid approach, post-synthesis resolution of the racemic mixture is often a more practical and efficient strategy to achieve high chiral purity.

Several robust methods exist for resolving racemic amines. The choice of method depends on factors such as scale, desired purity, and available resources. The most common and effective techniques include:

  • Classical Resolution via Diastereomeric Salt Formation: This is a foundational technique that leverages the different physical properties (primarily solubility) of diastereomeric salts formed between the racemic amine and a chiral resolving agent.

  • Enzymatic Kinetic Resolution (EKR): This method uses the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer.

  • Crystallization-Induced Dynamic Resolution (CIDR): A more advanced and efficient method that combines the crystallization of the desired diastereomeric salt with in-situ racemization of the unwanted enantiomer in solution. This can theoretically convert 100% of the racemic starting material into the desired enantiomer.[1][2]

Issue 2: Inefficient Separation with Diastereomeric Salt Crystallization

Question: I'm attempting a classical resolution using a chiral acid, but the fractional crystallization is not yielding a significant improvement in ee. What can I do to optimize this separation?

Answer: Inefficient separation during diastereomeric salt crystallization is a common challenge. The success of this technique hinges on the differential solubility of the two diastereomeric salts. If their solubilities are too similar in the chosen solvent, separation will be poor.

Core Causality: The key is to identify a solvent system where one diastereomeric salt is significantly less soluble than the other, promoting its selective precipitation.

Troubleshooting Steps:

  • Systematic Solvent Screening: This is the most critical step. Screen a range of solvents with varying polarities (e.g., alcohols like isopropanol, ethanol; esters like ethyl acetate; ketones like acetone; and nitriles like acetonitrile).

  • Optimize Cooling Rate: A slow, controlled cooling rate promotes the growth of larger, purer crystals. Crash cooling often leads to the co-precipitation of both diastereomers.

  • Seeding: Introduce a small crystal of the desired pure diastereomeric salt to the supersaturated solution to initiate selective crystallization.

  • Resolving Agent Selection: The choice of the chiral resolving agent is crucial. For amines, common choices include tartaric acid derivatives (e.g., (S,S)-dibenzoyltartaric acid), mandelic acid, or camphorsulfonic acid.[2] It may be necessary to screen multiple resolving agents.

G cluster_0 Diastereomeric Salt Formation & Resolution racemic_amine Racemic Amine (R/S Mixture) mixing Dissolve in Optimal Solvent racemic_amine->mixing resolving_agent Chiral Resolving Agent (e.g., (S)-Acid) resolving_agent->mixing diastereomeric_salts Diastereomeric Salts in Solution (R-amine, S-acid) (S-amine, S-acid) mixing->diastereomeric_salts crystallization Fractional Crystallization (Slow Cooling/Seeding) diastereomeric_salts->crystallization solid_salt Insoluble Diastereomeric Salt (e.g., R-amine, S-acid) crystallization->solid_salt Precipitates soluble_salt Soluble Diastereomeric Salt (e.g., S-amine, S-acid) crystallization->soluble_salt Remains in Solution filtration Filtration solid_salt->filtration soluble_salt->filtration liberation Liberate Free Amine (Base Treatment) filtration->liberation Solid Phase pure_enantiomer Enantiomerically Enriched (R)-Amine liberation->pure_enantiomer

Caption: Workflow for classical resolution by diastereomeric salt formation.

Issue 3: Low Conversion or Selectivity in Enzymatic Kinetic Resolution

Question: My enzymatic kinetic resolution is either stalling at low conversion or showing poor enantioselectivity. How can I improve the performance of the enzyme?

Answer: The efficacy of an Enzymatic Kinetic Resolution (EKR) is highly dependent on the specific enzyme, substrate, and reaction conditions. Poor performance typically points to a mismatch in one of these areas.

Core Causality: Enzymes have specific optimal conditions for activity and selectivity (pH, temperature, solvent). Deviation from these conditions can lead to denaturation or reduced performance.

Troubleshooting Steps:

  • Enzyme Screening: The "no-free-lunch" theorem applies here; there is no universal enzyme for all substrates. Screen a panel of commercially available lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase) as they are robust and commonly used for amine resolution.[3]

  • Acyl Donor Selection: The choice of acyl donor is critical. Simple esters like ethyl acetate or vinyl acetate are common starting points.

  • Solvent Engineering: Enzymes are sensitive to the solvent environment. Non-polar organic solvents like hexane, toluene, or MTBE are often preferred to minimize enzyme denaturation.

  • Temperature and pH Control: Most lipases have an optimal temperature range of 30-50°C. If using an aqueous medium, ensure the pH is buffered to the enzyme's optimal range.

  • Water Activity: For reactions in organic media, a small amount of water is often essential for enzyme activity. This can be controlled by adding a specific amount of water or using salt hydrates.

G cluster_0 Enzymatic Kinetic Resolution (EKR) racemic_amine Racemic Amine (R/S Mixture) reaction Selective Acylation racemic_amine->reaction enzyme Enzyme (e.g., Lipase) + Acyl Donor enzyme->reaction s_enantiomer Unreacted (S)-Amine reaction->s_enantiomer Slow/No Reaction r_acylated Acylated (R)-Amine reaction->r_acylated Fast Reaction separation Chromatographic or Chemical Separation s_enantiomer->separation r_acylated->separation hydrolysis Hydrolysis separation->hydrolysis Acylated Product r_enantiomer Desired (R)-Amine hydrolysis->r_enantiomer

Caption: Principle of separating enantiomers using enzymatic kinetic resolution.

FAQs: Enhancing Enantiomeric Excess

Q1: What is Crystallization-Induced Dynamic Resolution (CIDR), and when should I consider it?

A1: Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique that overcomes the 50% theoretical yield limit of classical and kinetic resolutions.[1][4] It combines the selective crystallization of one diastereomeric salt with the simultaneous racemization of the other, less soluble diastereomer remaining in solution. This continuous conversion of the unwanted enantiomer into the desired one allows for theoretical yields approaching 100%.[5][6] Consider using CIDR when you need to maximize the yield of a single enantiomer from a racemic mixture and have a reliable method for in-situ racemization. Recent advances have utilized photoredox catalysis to achieve mild and efficient racemization of amines, making this an increasingly attractive option.[4][5][6]

G cluster_0 Light-Driven Crystallization-Induced Dynamic Resolution (CIDR) s_amine (S)-Amine (in solution) racemization Racemization Catalyst + Light (hν) s_amine->racemization r_amine (R)-Amine (in solution) r_amine->racemization crystallization Selective Crystallization with Chiral Acid r_amine->crystallization precipitate Precipitated Diastereomeric Salt (R-Amine) crystallization->precipitate

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Technical Support Center: Optimizing Amination of 2,3-Dihydrobenzofuran-7-carboxylates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. The 2,3-dihydrobenzofuran-7-carboxylate scaffold is a privileged pharmacophore embedded in numerous therapeutic agents, including 5-HT4 receptor agonists (e.g., Prucalopride)[1] and PARP-1 inhibitors[2]. Functionalizing this core via C-N bond formation—most notably through Buchwald-Hartwig cross-coupling[3] or nitro reduction—is a critical synthetic step.

However, the unique electronic and steric environment of the dihydrobenzofuran ring, coupled with the highly labile 7-carboxylate ester, frequently leads to complex byproduct profiles[4]. As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, diagnostic tools, and self-validating protocols to suppress ester hydrolysis, hydrodehalogenation, and ring-opening side reactions.

Section 1: Diagnostic Data Presentation

Before adjusting your reaction parameters, analyze your crude mixture. Table 1 summarizes the quantitative analytical signatures of common byproducts and their root mechanistic causes.

Table 1: Quantitative Comparison of Amination Byproducts and Mitigation Strategies

Observed ByproductAnalytical SignaturePrimary CausalityOptimized Mitigation Strategy
Saponified Acid LC-MS: [M-R+H]⁺ (Loss of Me/Et)Strong alkoxide base (e.g., NaOtBu) reacting with trace H₂O[4].Switch to anhydrous Cs₂CO₃ or K₃PO₄; strictly dry solvents.
Dehalogenated Arene LC-MS: [M-X+H]⁺β-hydride elimination outcompeting reductive elimination[3].Use bulky, electron-rich ligands (BrettPhos, tBuXPhos).
Phenol (Ring Opening) NMR: Loss of C2/C3 aliphatic multipletsNucleophilic attack on the ether linkage at elevated temperatures.Lower temp to 80°C; avoid strongly nucleophilic bases (LiHMDS).
Benzofuran (Oxidation) NMR: Appearance of aromatic C2/C3 singletsOver-oxidation during harsh nitro reduction[5].Use mild H₂ with 10% Pd/C or chemoselective Fe/NH₄Cl.
Section 2: Visualizing the Troubleshooting Logic

Use the following decision tree to rapidly diagnose and resolve reaction failures based on your analytical readouts.

TroubleshootingTree A Identify Major Byproduct in Amination B1 Ester Hydrolysis (Saponification) A->B1 LC-MS: [M-R+H]⁺ B2 Hydrodehalogenation (Ar-H Formation) A->B2 LC-MS: [M-X+H]⁺ B3 Furan Ring Opening (Ether Cleavage) A->B3 NMR: Phenolic -OH B4 Over-oxidation (Benzofuran Formation) A->B4 NMR: Aromatic C2/C3 C1 Use weaker base (Cs₂CO₃) Strict anhydrous conditions B1->C1 C2 Switch to BrettPhos/tBuXPhos Accelerate reductive elimination B2->C2 C3 Reduce reaction temp Avoid highly nucleophilic bases B3->C3 C4 Use mild H₂ with 10% Pd/C or Fe/NH₄Cl reduction B4->C4

Decision tree for diagnosing and resolving amination byproducts in dihydrobenzofurans.

Section 3: Deep-Dive Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination of methyl 5-chloro-2,3-dihydrobenzofuran-7-carboxylate yields 30% of the saponified carboxylic acid. How do I protect the ester? Causality & Solution: The standard use of strong alkoxide bases (e.g., NaOtBu) in Pd-catalyzed amination is highly detrimental to methyl or ethyl esters. When trace moisture is present, the alkoxide acts as a nucleophile, leading to rapid saponification[4]. Actionable Fix: Switch your base to anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). These bases are mild enough to leave the 7-carboxylate intact while still effectively deprotonating the coordinated amine in the catalytic cycle. Ensure your solvent (e.g., 1,4-Dioxane) is strictly anhydrous (<50 ppm H₂O).

Q2: I am observing significant hydrodehalogenation (reduction of the Ar-Cl bond to Ar-H) instead of the desired C-N coupled product. Why is this happening? Causality & Solution: Hydrodehalogenation occurs when the rate of reductive elimination from the Pd(II)-amido complex is slower than the competing β-hydride elimination (often sourced from the amine's alkyl chain)[3]. The 2,3-dihydrobenzofuran core is electron-rich, which inherently slows down the reductive elimination step. Actionable Fix: Employ a sterically bulky, electron-rich biaryl phosphine ligand such as BrettPhos or tBuXPhos. The steric bulk of these ligands forces the Pd center into a geometry that dramatically accelerates reductive elimination, outcompeting the β-hydride elimination pathway[4].

Q3: During the reduction of methyl 4-nitro-2,3-dihydrobenzofuran-7-carboxylate to the amine, I detect aromatized benzofuran byproducts. How can I prevent ring oxidation? Causality & Solution: The 2,3-dihydrobenzofuran ring is highly susceptible to oxidative dehydrogenation. Under harsh reducing conditions (e.g., high-temperature metal/acid reductions), transient radical species can abstract hydrogen from the C2/C3 positions, driving aromatization to the more thermodynamically stable benzofuran[5]. Actionable Fix: Transition to a mild catalytic hydrogenation using 10% Pd/C under low H₂ pressure (1 atm) at ambient temperature, or utilize a highly chemoselective reduction system like Iron powder with Ammonium Chloride (Fe/NH₄Cl) in EtOH/H₂O[2].

Section 4: Mechanistic Pathway of Dehalogenation

Understanding where the catalytic cycle fails is key to preventing byproducts. The diagram below highlights the exact divergence point where hydrodehalogenation occurs.

CatalyticCycle Pd0 L_nPd(0) Catalyst OA Oxidative Addition Complex Pd0->OA Ar-X Addition Amine Amine Binding OA->Amine R₂NH, Base RE Reductive Elimination Amine->RE Fast (Desired) BHE β-Hydride Elimination (Byproduct) Amine->BHE Slow RE (Undesired) RE->Pd0 Product Release

Palladium-catalyzed amination cycle highlighting the competing β-hydride elimination pathway.

Section 5: Self-Validating Experimental Protocol

To guarantee reproducibility and enforce E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) principles, the following protocol includes built-in diagnostic checkpoints.

Optimized Buchwald-Hartwig Amination of Methyl 5-chloro-2,3-dihydrobenzofuran-7-carboxylate Objective: Achieve >90% conversion to the aminated product while maintaining <2% ester hydrolysis and <1% hydrodehalogenation[6].

Materials:

  • Aryl Halide: Methyl 5-chloro-2,3-dihydrobenzofuran-7-carboxylate (1.0 equiv)

  • Amine: 1° or 2° amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol% Pd)

  • Ligand: BrettPhos (4.5 mol%)

  • Base: Anhydrous Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • System Purging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Cs₂CO₃, Pd₂(dba)₃, and BrettPhos. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen promotes catalyst degradation; ambient moisture drives ester hydrolysis[4].

  • Solvent Addition: Add anhydrous 1,4-Dioxane and the amine via syringe. Seal the flask tightly.

  • Catalyst Activation (Self-Validation Checkpoint 1): Stir the mixture at room temperature for 10 minutes. Validation: The solution must transition from dark purple (Pd₂(dba)₃) to a deep red/orange, indicating the successful formation of the active L_nPd(0) species. If the solution turns black, Pd black has precipitated due to oxygen contamination; abort and restart.

  • Heating and Coupling: Heat the reaction mixture to 90°C in a pre-heated oil bath.

  • Reaction Monitoring (Self-Validation Checkpoint 2): After 2 hours, withdraw a 10 µL aliquot under Argon, dilute with MeCN, and analyze via LC-MS. Validation: Check the ratio of the desired product mass to the [M-Cl+H]⁺ (dehalogenation) mass. If dehalogenation exceeds 2%, it indicates ligand starvation. Immediately add an additional 2 mol% BrettPhos to re-saturate the palladium center and suppress the β-hydride elimination pathway[3].

  • Workup: Upon complete consumption of the starting material (typically 4-6 hours), cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Pd residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure aminated 2,3-dihydrobenzofuran-7-carboxylate.

References
  • Title : An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo Source : Technical Disclosure Commons URL : 1

  • Title : Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source : PMC - NIH URL :2

  • Title : Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source : WuXi AppTec URL : 4

  • Title : Buchwald–Hartwig amination Source : Wikipedia URL : 3

  • Title : Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source : MDPI URL : 5

  • Title : CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate Source : Google Patents URL : 6

Sources

Validation & Comparative

A Comparative Guide to the Biological Efficacy of (R)- and (S)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate Enantiomers: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chirality in Drug Discovery

The three-dimensional structure of a molecule is a critical determinant of its interaction with biological systems. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this stereochemistry can lead to profound differences in pharmacological activity, metabolic profile, and toxicity. While one enantiomer (the eutomer) may elicit the desired therapeutic effect, its counterpart (the distomer) can be inactive, less active, or even contribute to adverse effects. Therefore, the careful evaluation of the biological properties of individual enantiomers is a cornerstone of modern drug development.

This guide focuses on the enantiomers of Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate, a molecule belonging to the 2,3-dihydrobenzofuran class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Given the established importance of stereochemistry in the biological activity of related heterocyclic compounds, a direct comparison of the (R) and (S) enantiomers of Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate is essential to unlock their full therapeutic potential.

Although direct comparative studies on this specific pair of enantiomers are not yet available in the public domain, recent research into structurally similar 3-aminobenzofuran derivatives has identified them as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5] These enzymes are critical targets in the management of Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function.

This guide, therefore, proposes a comprehensive experimental framework to compare the biological efficacy of (R)- and (S)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate as potential cholinesterase inhibitors. We will outline the rationale, synthetic and analytical methodologies, and detailed protocols for in vitro and in vivo evaluation.

Proposed Biological Target: Cholinesterase Inhibition

The rationale for investigating the (R) and (S) enantiomers of Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate as cholinesterase inhibitors is based on the following:

  • Structural Analogy: The 3-aminobenzofuran core is a key pharmacophoric element in a recently identified series of potent AChE and BuChE inhibitors.[4][5]

  • Established Therapeutic Relevance: Cholinesterase inhibitors are a clinically validated class of drugs for the symptomatic treatment of Alzheimer's disease.

  • Potential for Multifunctional Activity: Beyond cholinesterase inhibition, some 3-aminobenzofuran derivatives have shown potential to inhibit the aggregation of amyloid-β peptides, another key pathological hallmark of Alzheimer's disease.[4][5]

We hypothesize that one enantiomer of Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate will exhibit significantly higher potency and/or selectivity for AChE and/or BuChE compared to the other, due to stereospecific interactions with the enzyme's active site.

Experimental Plan: A Step-by-Step Guide

This section details the proposed experimental workflow to synthesize, separate, and evaluate the biological efficacy of the (R) and (S) enantiomers.

Part 1: Synthesis and Chiral Separation

The first phase involves the synthesis of the racemic mixture of Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate, followed by the separation of the individual enantiomers.

Workflow for Synthesis and Chiral Separation

cluster_synthesis Racemate Synthesis cluster_separation Chiral Separation cluster_analysis Analysis start Commercially Available Starting Materials step1 Multi-step Synthesis start->step1 Chemical Reactions racemate Racemic Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate step1->racemate hplc Preparative Chiral HPLC racemate->hplc Injection r_enantiomer (R)-Enantiomer hplc->r_enantiomer Fraction Collection s_enantiomer (S)-Enantiomer hplc->s_enantiomer Fraction Collection analytical_hplc Analytical Chiral HPLC r_enantiomer->analytical_hplc s_enantiomer->analytical_hplc purity_check Enantiomeric Purity (>99% ee) analytical_hplc->purity_check

Caption: Workflow for the synthesis of the racemate and subsequent separation and analysis of the enantiomers.

Detailed Protocol for Chiral Separation:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or Chiralcel® OD-H, is recommended, as these have shown broad applicability in separating a wide range of chiral compounds, including amino acid derivatives.

  • Mobile Phase Optimization: A systematic screening of mobile phases should be conducted. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents will be adjusted to achieve optimal separation. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.

  • Preparative HPLC: Once the optimal conditions are determined on an analytical scale, the separation will be scaled up to a preparative HPLC system to isolate milligram to gram quantities of each enantiomer.

  • Purity Assessment: The enantiomeric purity of the collected fractions will be determined using an analytical chiral HPLC method. The goal is to obtain each enantiomer with an enantiomeric excess (ee) of >99%.

Part 2: In Vitro Evaluation of Cholinesterase Inhibition

The primary in vitro assessment will be to determine the inhibitory potency of each enantiomer against AChE and BuChE. The Ellman's assay is a widely used and reliable colorimetric method for this purpose.

Workflow for In Vitro Cholinesterase Inhibition Assay

cluster_assay Ellman's Assay prepare Prepare Reagents: - AChE/BuChE Enzyme - Substrate (ATChI/BTChI) - DTNB (Ellman's Reagent) - (R)- and (S)-Enantiomers incubate Incubate Enzyme with Enantiomers prepare->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calculate Calculate % Inhibition and IC50 Values measure->calculate

Caption: Workflow for determining the cholinesterase inhibitory activity of the enantiomers using the Ellman's assay.

Detailed Protocol for Ellman's Assay:

  • Reagent Preparation:

    • Prepare a stock solution of each enantiomer in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE (from electric eel) and BuChE (from equine serum) in phosphate buffer.

    • Prepare solutions of the substrates, acetylthiocholine iodide (ATChI) for AChE and butyrylthiocholine iodide (BTChI) for BuChE, in phosphate buffer.

    • Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add a pre-determined volume of phosphate buffer, DTNB solution, and the test compound solution (at various concentrations).

    • Add the enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for each enantiomer against both AChE and BuChE.

Expected Data Presentation:

The results of the in vitro cholinesterase inhibition assays should be summarized in a clear and concise table.

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
(R)-Enantiomer
(S)-Enantiomer
Donepezil (Ref.)
Part 3: In Vivo Proof-of-Concept Study

Following the in vitro evaluation, the more potent enantiomer (the eutomer) should be advanced to an in vivo model to assess its potential for cognitive enhancement. A commonly used model for this purpose is the scopolamine-induced amnesia model in rodents.

Workflow for In Vivo Scopolamine-Induced Amnesia Model

cluster_invivo In Vivo Study acclimatize Acclimatize Rodents administer Administer Test Compound ((R)- or (S)-Enantiomer) acclimatize->administer induce_amnesia Induce Amnesia with Scopolamine administer->induce_amnesia behavioral_test Perform Behavioral Test (e.g., Morris Water Maze) induce_amnesia->behavioral_test analyze Analyze Behavioral Data behavioral_test->analyze

Caption: Workflow for the in vivo evaluation of the eutomer in a scopolamine-induced amnesia model.

Detailed Protocol for Scopolamine-Induced Amnesia Model:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice will be used and allowed to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: The test compound (the more potent enantiomer) will be administered orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., donepezil) will be included.

  • Induction of Amnesia: After a specific time following drug administration (to allow for absorption and distribution), amnesia will be induced by the administration of scopolamine (a muscarinic receptor antagonist).

  • Behavioral Testing: A memory and learning task, such as the Morris water maze or the passive avoidance test, will be conducted. Key parameters to be measured include escape latency (time to find the hidden platform) and time spent in the target quadrant in the Morris water maze, or step-through latency in the passive avoidance test.

  • Data Analysis: The behavioral data will be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if the test compound can significantly reverse the cognitive deficits induced by scopolamine.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of the (R) and (S) enantiomers of Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate. By systematically investigating their synthesis, chiral separation, and biological activity against cholinesterases, this proposed study will elucidate the stereochemical requirements for activity within this promising class of compounds. The identification of a potent and selective enantiomer could pave the way for the development of a novel therapeutic agent for Alzheimer's disease and other disorders characterized by cholinergic deficits.

Future studies should include a more extensive ADME-Tox profiling of the lead enantiomer, as well as its evaluation in more chronic models of neurodegeneration. Furthermore, exploring the structure-activity relationship by synthesizing and testing a library of related chiral analogs will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this exciting new class of compounds.

References

  • Baharloo, F., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. [Link][4][5]

  • El Fadili, M., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry. [Link]

  • Comoy, C., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Bioorganic & Medicinal Chemistry, 8(3), 483-495. [Link]

  • Khan, I., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11467-11494. [Link]

  • Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27495-27529. [Link][2]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link][3]

Sources

Navigating Benzofuran Chemical Space: A Comparative Guide to the (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran ring system represents a privileged heterocyclic scaffold in medicinal chemistry, historically serving as the core for numerous FDA-approved drugs, including the antiarrhythmic agent amiodarone [1]. However, modern drug discovery is increasingly prioritizing the "escape from flatland"—transitioning from planar, sp2-hybridized aromatics to sp3-enriched, three-dimensional architectures. This shift significantly improves physicochemical properties such as aqueous solubility and target specificity.

This guide provides an objective, data-driven comparison between traditional planar benzofurans and the sp3-enriched 2,3-dihydrobenzofuran class, utilizing (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate as the benchmark building block. We will explore its structural advantages, synthetic utility, and applications in targeting central nervous system (CNS) pathways.

Scaffold Architecture & Physicochemical Profiling

The transition from a fully aromatic benzofuran to a 2,3-dihydrobenzofuran fundamentally alters the molecule's spatial geometry. The saturation of the C2-C3 bond introduces a pucker to the five-membered ring, breaking the planarity of the system.

When functionalized with a chiral amine at the C3 position—as seen in (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate—the scaffold gains a defined stereocenter that projects substituents into a specific 3D vector. This is critical for engaging complex binding pockets, such as those found in the NMDA receptor [2] or Phosphodiesterase 1B (PDE1B) [3].

Quantitative Scaffold Comparison
Property / Metric(R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylateMethyl benzofuran-7-carboxylate (Fully Aromatic)Unsubstituted 2,3-Dihydrobenzofuran
Fraction sp3 (Fsp3) 0.300.100.25
Stereocenters 1 (Defined R configuration)00
3D Conformation Chiral Envelope (Puckered)PlanarEnvelope (Rapid interconversion)
Primary Diversification Vectors C3 (Amine), C7 (Ester)C7 (Ester), C2/C3 (C-H activation)Electrophilic aromatic substitution
Typical Target Class CNS targets (PDE1B, NMDA)Oncology (Tubulin, EGFR)[1]Broad / Non-specific
Aqueous Solubility Potential High (due to basic amine & sp3 character)Low (highly lipophilic, planar)Moderate

Synthetic Utility & Library Generation

The dual orthogonal handles of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate make it an exceptional starting point for combinatorial library synthesis [5]. The C3 primary amine is primed for amidation, reductive amination, or urea formation. Following C3 diversification, the C7 methyl ester can be saponified to a carboxylic acid, unlocking a second vector for late-stage derivatization.

Workflow Core (R)-Methyl 3-amino-2,3- dihydrobenzofuran-7-carboxylate C3_Div C3 Amine Diversification (Amidation/Reductive Amination) Core->C3_Div C7_Sap C7 Ester Saponification (LiOH, THF/H2O) C3_Div->C7_Sap C7_Div C7 Acid Diversification (Amide Coupling) C7_Sap->C7_Div Final Novel PDE1B Inhibitor Library C7_Div->Final

Workflow for divergent synthesis of inhibitor libraries from the chiral scaffold.

Biological Relevance: The PDE1B Signaling Pathway

Recent computational and in vitro studies highlight 2,3-dihydrobenzofuran derivatives as potent inhibitors of Phosphodiesterase 1B (PDE1B) [3]. PDE1B is highly expressed in brain regions associated with learning and memory. By inhibiting PDE1B, these compounds prevent the hydrolysis of cAMP and cGMP, thereby amplifying downstream signaling cascades that consolidate memory and enhance cognition. The chiral C3 substituent is hypothesized to perfectly occupy the hydrophobic sub-pocket of the PDE1B active site, a feat unachievable by planar benzofurans.

Pathway Stimulus Neurotransmitter Binding Cyclase Adenylyl/Guanylyl Cyclase Activation Stimulus->Cyclase CyclicNuc cAMP / cGMP Pool Cyclase->CyclicNuc Synthesis PDE1B PDE1B Enzyme CyclicNuc->PDE1B Substrate Binding Response Enhanced Cognition & Memory Consolidation CyclicNuc->Response Downstream Signaling Degradation 5'-AMP / 5'-GMP (Signal Termination) PDE1B->Degradation Hydrolysis Inhibitor 2,3-Dihydrobenzofuran Derivatives Inhibitor->PDE1B Competitive Inhibition

Mechanism of action for 2,3-dihydrobenzofurans modulating the PDE1B signaling pathway.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must be designed with built-in validation mechanisms and a clear understanding of the underlying chemical and biological causality.

Protocol A: HATU-Mediated C3 Amide Coupling

Causality: The C3 amine of the 2,3-dihydrobenzofuran system is sterically hindered by the adjacent C2 protons and the bicyclic framework [4]. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester that rapidly overcomes this steric bulk.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid of interest (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. Self-Validation: A color change to pale yellow typically indicates successful active ester formation.

  • Coupling: Add (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate (1.0 eq) to the reaction mixture. Stir at room temperature for 4–6 hours.

  • Monitoring: Monitor reaction progression via LCMS. The basic amine peak should disappear, replaced by the higher molecular weight amide product.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the C3-functionalized intermediate.

Protocol B: Cell-Based PDE1B Inhibition Assay

Causality: While cell-free enzymatic assays confirm target binding, they fail to account for cell permeability—a critical factor for CNS drugs. This protocol utilizes a recombinant HEK293 cell line stably expressing human PDE1B and a cyclic nucleotide-gated cation channel coupled to an aequorin photoprotein [6]. This provides a real-time, physiological readout of intracellular cGMP levels.

Step-by-Step Methodology:

  • Cell Preparation: Plate PDE1B-HEK293 recombinant cells in a 96-well white clear-bottom plate at a density of 30,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the synthesized 2,3-dihydrobenzofuran derivatives in assay buffer (containing 0.1% DMSO). Add to the cells and pre-incubate for 30 minutes. Self-Validation: Always include a known PDE1B inhibitor (e.g., Lu AF64280) as a positive control and a 0.1% DMSO vehicle as a negative control to calculate the Z'-factor and ensure assay robustness.

  • Stimulation: Inject a guanylate cyclase activator (e.g., Atrial Natriuretic Peptide, ANP) to stimulate intracellular cGMP synthesis.

  • Detection: Immediately transfer the plate to a luminescence microplate reader equipped with an injector. Inject the aequorin substrate (coelenterazine) and record luminescence continuously for 3 minutes.

  • Data Analysis: In the presence of an effective PDE1B inhibitor, cGMP levels remain high, leading to sustained calcium influx and high luminescence. Calculate IC50 values using non-linear regression analysis.

References

  • 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS Source: ResearchGate URL:[Link]

  • Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach Source: PubMed (Comput Biol Med. 2023) URL:[Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones Source: PubMed (Chemistry. 2018) URL:[Link]

  • PDE1B-HEK293 Recombinant Cell line Source: BPS Bioscience URL:[Link]

A Comparative Guide to the Determination of the Absolute Configuration of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a chiral molecule is of paramount importance. Different enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous determination of the absolute configuration of a chiral center is a critical step in the journey from a promising lead compound to a safe and effective therapeutic agent. This guide provides a comprehensive comparison of the primary analytical techniques available for elucidating the absolute stereochemistry of chiral molecules, with a specific focus on (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate, a molecule featuring a key chiral amine center within a dihydrobenzofuran scaffold.

While single-crystal X-ray crystallography remains the definitive "gold standard" for determining absolute configuration, obtaining suitable crystals can be a significant bottleneck in research timelines. Consequently, a suite of powerful spectroscopic and computational methods have emerged as reliable and often more accessible alternatives. This guide will delve into the principles, experimental protocols, and comparative advantages of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unequivocal determination of the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.[1] The resulting electron density map allows for the precise placement of each atom, revealing the absolute configuration of all chiral centers.

Causality Behind Experimental Choices

The success of this technique is entirely dependent on the ability to grow a well-ordered single crystal of the compound of interest. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion, liquid-liquid diffusion) are critical variables that must be empirically screened to induce crystallization. For molecules that are oils or amorphous solids at room temperature, obtaining a suitable crystal can be a significant challenge.

Experimental Protocol: X-ray Diffraction Analysis
  • Crystal Growth: A systematic screening of crystallization conditions is performed using small amounts of the purified compound.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, into which a molecular model is fitted and refined.[2]

  • Absolute Configuration Determination: The absolute configuration is determined through the analysis of anomalous dispersion, which is an effect observed when the X-ray wavelength is near the absorption edge of a heavy atom in the molecule. For light-atom structures, the Flack parameter is used to confidently assign the absolute stereochemistry.[3]

Although no public crystal structure for (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate is currently available, the crystallographic analysis of other dihydrobenzofuran derivatives provides valuable insights into their solid-state conformations.[4][5][6]

In-Solution Analysis: A Trio of Spectroscopic Techniques

For molecules that are difficult to crystallize, several powerful spectroscopic techniques can determine the absolute configuration in solution. These methods often rely on a combination of experimental data and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Mosher Method and its Analogs

NMR spectroscopy is a versatile tool for structural elucidation. For determining absolute configuration, the use of chiral derivatizing agents (CDAs) is a well-established and reliable approach.[7] The most famous of these is the Mosher method, which involves the formation of diastereomeric esters or amides with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[8][9]

Causality Behind Experimental Choices

The core principle of the Mosher method lies in the creation of diastereomers which, unlike enantiomers, have different physical properties and are therefore distinguishable by NMR. The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding of the protons in the two diastereomers, leading to observable differences in their chemical shifts (Δδ). By analyzing the sign of Δδ (δS - δR) for protons on either side of the chiral center, the absolute configuration can be deduced.[10] For primary amines like the target molecule, the formation of Mosher amides is the standard procedure.[10]

Experimental Protocol: Mosher's Amide Analysis
  • Derivatization: The chiral amine is reacted separately with the (R)- and (S)-enantiomers of Mosher's acid chloride (or another suitable CDA) to form the corresponding diastereomeric amides.

  • NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired for both diastereomeric amides.

  • Spectral Analysis: The chemical shifts of protons on both sides of the newly formed amide bond are carefully assigned for each diastereomer.

  • Δδ Calculation and Configuration Assignment: The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. A consistent pattern of positive and negative Δδ values on either side of the chiral center allows for the assignment of the absolute configuration based on the established Mosher model.

Numerous other CDAs have been developed for amines, some utilizing ¹⁹F NMR for a cleaner spectral analysis and enhanced sensitivity.[5][6][11][12]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] This technique provides a stereochemically sensitive fingerprint of the entire molecule. By comparing the experimental VCD spectrum with a theoretically predicted spectrum from quantum chemical calculations, the absolute configuration can be confidently assigned.[13][14]

Causality Behind Experimental Choices

The power of VCD lies in its sensitivity to the vibrational modes of the molecule, which are directly related to its three-dimensional structure. The comparison with a computed spectrum for a known enantiomer provides a direct link between the observed spectral features and the absolute configuration. Density Functional Theory (DFT) is the most common method for these calculations.[13]

Experimental Protocol: VCD Analysis
  • Sample Preparation: A solution of the chiral molecule is prepared in a suitable solvent (e.g., CDCl₃, DMSO-d₆).

  • VCD Spectrum Acquisition: The VCD and infrared absorption spectra are recorded on a VCD spectrometer.

  • Computational Modeling: A conformational search is performed to identify all low-energy conformers of the molecule. The geometry of each conformer is then optimized, and their VCD and IR spectra are calculated using DFT.

  • Spectral Comparison and Assignment: The individual calculated spectra are Boltzmann-averaged to generate a final theoretical spectrum. This is then compared to the experimental VCD spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[13]

dot graph TD { A[Chiral Molecule in Solution] --> B{VCD Spectrometer}; B --> C[Experimental VCD Spectrum]; D[Computational Modeling (DFT)] --> E[Theoretical VCD Spectrum]; C --> F{Comparison}; E --> F; F --> G[Absolute Configuration Assignment]; }

Figure 1. Workflow for absolute configuration determination using VCD.

Electronic Circular Dichroism (ECD)

ECD is a chiroptical technique that measures the differential absorption of left and right circularly polarized UV-Vis light.[7] It is particularly well-suited for molecules containing a chromophore, such as the benzofuran ring system in the target molecule. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum predicted by quantum chemical calculations.

Causality Behind Experimental Choices

The electronic transitions of a chromophore are perturbed by the chiral environment of the molecule, giving rise to a characteristic ECD spectrum. By calculating the expected ECD spectrum for a known enantiomer and comparing it to the experimental data, the absolute configuration can be determined.

Experimental Protocol: ECD Analysis
  • Sample Preparation: A dilute solution of the chiral molecule is prepared in a suitable UV-transparent solvent.

  • ECD Spectrum Acquisition: The ECD and UV-Vis absorption spectra are recorded on a CD spectrometer.

  • Computational Modeling: A conformational analysis is performed to identify all relevant low-energy conformers. The geometry of each conformer is optimized using DFT.

  • Spectral Comparison and Assignment: A Boltzmann-averaged calculated ECD spectrum is generated. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[2]

dot graph TD { A[Chiral Molecule with Chromophore] --> B{CD Spectrometer}; B --> C[Experimental ECD Spectrum]; D[Computational Modeling (TD-DFT)] --> E[Theoretical ECD Spectrum]; C --> F{Comparison}; E --> F; F --> G[Absolute Configuration Assignment]; }

Figure 2. Workflow for absolute configuration determination using ECD.

Comparative Summary of Techniques

FeatureX-ray CrystallographyNMR with Chiral Derivatizing AgentsVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle X-ray diffraction from a single crystalDiastereomer formation and analysis of chemical shift differencesDifferential absorption of circularly polarized IR lightDifferential absorption of circularly polarized UV-Vis light
Sample Requirement High-quality single crystalSolution, requires derivatizationSolutionSolution, requires a chromophore
Ambiguity UnambiguousGenerally reliable, model-dependentHighly reliable with computational supportHighly reliable with computational support
Throughput Low, crystal growth can be time-consumingModerateHighHigh
Key Advantage Definitive 3D structureWidely available instrumentationNo derivatization required, applicable to a wide range of moleculesHigh sensitivity for chromophore-containing molecules
Key Limitation Requires a suitable single crystalRequires chemical modification, potential for kinetic resolutionRequires computational modelingRequires a chromophore and computational modeling

Conclusion

The determination of the absolute configuration of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate, and other chiral molecules, is a critical task in modern chemistry and drug development. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal can be a significant hurdle. Fortunately, a suite of powerful in-solution techniques, including NMR with chiral derivatizing agents, VCD, and ECD, offer reliable and often more accessible alternatives. The choice of method will depend on the nature of the molecule, the available instrumentation, and the stage of the research program. By understanding the principles and practical considerations of each technique, researchers can confidently and efficiently determine the absolute stereochemistry of their molecules, a crucial step in advancing our understanding of molecular recognition and developing safer, more effective medicines.

References

Sources

A Comparative Guide to the Validation of Chiral Resolution Methods for Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate is a key chiral intermediate whose enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to resolve and validate the enantiomeric purity of this compound is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of common chiral resolution strategies and details the rigorous validation process required to ensure an analytical method is fit for purpose, in accordance with regulatory standards set by the International Council for Harmonisation (ICH).[1][2] We will delve into the causality behind experimental choices, offering insights honed from field experience to guide researchers, scientists, and drug development professionals in this critical task.

Part 1: A Comparative Overview of Chiral Resolution Strategies

The separation of enantiomers can be approached through several distinct methodologies. The choice of strategy is often dictated by factors such as the scale of the separation, required throughput, cost, and the physicochemical properties of the molecule itself. For an amine like Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate, three primary strategies stand out.

Classical Diastereomeric Salt Resolution

This traditional and often cost-effective method is particularly well-suited for the large-scale resolution of chiral bases or acids.[3]

  • Principle: The core principle involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent). This reaction converts the pair of enantiomers into a pair of diastereomeric salts.[4] Diastereomers possess different physical properties, most notably solubility, which allows for their separation via fractional crystallization.[3][5] The less soluble salt precipitates from the solution, and subsequent treatment with a base liberates the desired amine enantiomer.

  • Causality in Selection: The choice of resolving agent and solvent system is critical and empirically driven. The goal is to maximize the solubility difference between the two diastereomeric salts to achieve high yield and enantiomeric excess (ee).[4][6] Acids like tartaric acid or mandelic acid derivatives are common starting points for resolving chiral amines.[5][7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the analytical determination of enantiomeric purity and is also a powerful tool for preparative-scale separations.[1]

  • Principle: Separation is achieved on a Chiral Stationary Phase (CSP). These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and represent the first line of inquiry for method development due to their broad applicability.[1]

  • Causality in Selection: HPLC offers high resolution and is amenable to automation. The validation of a chiral HPLC method is a well-defined process guided by ICH protocols, ensuring its reliability for quality control (QC) purposes.[1][8]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "green" alternative to normal-phase HPLC for both analytical and preparative chiral separations.[9][10][11]

  • Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the primary component of the mobile phase.[12] The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations at higher flow rates without generating excessive backpressure.[13] This translates to significantly higher throughput and reduced solvent consumption compared to HPLC.[12][13]

  • Causality in Selection: For preparative applications, the speed of SFC and the drastic reduction in organic solvent usage make it a more efficient, cost-effective, and environmentally friendly option.[9][10] The collected fractions contain much less solvent, which dramatically shortens the time required for evaporation.[13] Most separations developed on HPLC can be transferred to SFC, often with improved resolution.[12]

Enzymatic Resolution

This strategy leverages the high stereoselectivity of enzymes to resolve racemates.

  • Principle: An enzyme, such as a lipase or an acylase, selectively catalyzes a reaction on one enantiomer of the racemic mixture. For example, the racemic amine could be acylated, and an enzyme could then be used to selectively hydrolyze the acyl group from only one of the enantiomers. This leaves one enantiomer in its acylated form and the other as the free amine, which can then be separated by standard methods like extraction or chromatography.

  • Causality in Selection: Enzymatic resolutions are prized for their exceptional selectivity (often >99% ee) and their operation under mild, environmentally friendly conditions (aqueous media, ambient temperature). This approach is particularly valuable when other methods fail to provide adequate separation or when a "green" process is a primary objective.[14][15]

Part 2: Validation of the Chiral Analytical Method

Method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[1] For a chiral method, this means reliably and accurately quantifying the desired enantiomer and controlling the undesired enantiomer as a chiral impurity.[1] The validation must be performed in accordance with ICH Q2(R1) guidelines, with consideration for the enhanced, risk-based approaches described in the newer ICH Q14 and Q2(R2) guidelines.[2][16][17]

Workflow for Chiral Method Validation

The validation process follows a structured, logical progression from initial development to the final report.

G Dev Method Development (Screen CSPs, Mobile Phases) Opt Method Optimization (Achieve Rs > 1.7) Dev->Opt Spec Specificity (Peak Purity, Resolution) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LoQ LOD & LOQ (S/N Ratio) Prec->LoQ Rob Robustness LoQ->Rob SST System Suitability Testing (Routine Analysis) Rob->SST Report Validation Report SST->Report

Caption: Workflow from method development to formal validation and implementation.

Comparative Summary of Validation Parameters

The following table summarizes the key validation parameters and typical acceptance criteria for a chiral HPLC/SFC method designed to quantify an enantiomeric impurity.

Parameter Purpose Typical Acceptance Criteria Source
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components (e.g., degradants, related substances).Baseline resolution (Rs) between enantiomers > 1.7. Peak purity analysis should show no co-elution.[1][16]
Linearity To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a specified range.Correlation coefficient (r²) ≥ 0.999 for the undesired enantiomer.[18]
Range The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.[16]
Accuracy The closeness of the test results to the true value. Assessed by analyzing samples spiked with known amounts of the undesired enantiomer.% Recovery should be within 90.0% - 110.0% for the impurity at various levels.[8]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 10% for the impurity.Intermediate Precision (Inter-day): RSD ≤ 15% for the impurity.[8][16]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio (S/N) ≥ 3.[19]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10.[18][19]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.Resolution (Rs) should remain > 1.5 and peak area RSD should be within acceptable limits after minor changes (e.g., ±2°C in column temp, ±5% in mobile phase composition).[8]
System Suitability To ensure the chromatographic system is adequate for the intended analysis. Performed before each analytical run.Resolution (Rs) > 1.7, Tailing Factor (T) < 2.0, RSD of replicate injections < 5.0%.[16]

Part 3: Detailed Experimental Protocols

The following protocols are representative methodologies. Note: These must be optimized for the specific properties of Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate and the available laboratory equipment.

Protocol 1: Diastereomeric Salt Resolution (Illustrative)

This protocol outlines a general procedure for resolving the racemic amine using an appropriate chiral acid like (R)-Mandelic Acid.

  • Screening for Optimal Conditions:

    • In separate small-scale experiments, dissolve the racemic amine in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate).

    • Add 0.5-1.0 equivalents of the chiral resolving agent.

    • Observe which solvent system yields a crystalline precipitate. This identifies promising conditions for achieving differential solubility.[6]

  • Salt Formation (Scale-up):

    • In a suitable flask, dissolve the racemic Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate (1.0 equivalent) in the pre-selected hot solvent.

    • In a separate container, dissolve the chiral resolving agent (e.g., (R)-Mandelic Acid, 0.5 - 1.0 equivalent) in a small amount of the same solvent.[3]

    • Slowly add the resolving agent solution to the amine solution while stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

    • The enantiomeric excess (ee) of the salt should be checked at this stage using a validated chiral HPLC/SFC method.

    • If necessary, the salt can be recrystallized from the same or a different solvent system to improve its purity.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a biphasic system (e.g., water and dichloromethane).

    • Add a base (e.g., 1M NaOH solution) to adjust the pH to >10, which will break the salt and deprotonate the amine.

    • Extract the free amine into the organic layer, dry the organic phase (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

Protocol 2: Chiral HPLC/SFC Method Validation

This protocol describes the steps to validate a chiral method for quantifying the undesired enantiomer.

  • System Suitability:

    • Prepare a solution containing both enantiomers (e.g., a 50:50 racemic mixture or the desired enantiomer spiked with a small amount of the undesired one).

    • Inject this solution six times.

    • Calculate the Resolution (Rs), Tailing Factor, and the %RSD of the peak areas and retention times. Ensure the results meet the pre-defined criteria (see table above).[16]

  • Specificity:

    • Analyze blank samples (diluent), a sample of the desired enantiomer, a sample of the undesired enantiomer, and a racemic mixture.

    • Confirm that there are no interfering peaks at the retention times of the enantiomers.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the sample and demonstrate that the enantiomer peaks are pure and resolved from any degradant peaks using a photodiode array (PDA) detector.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Prepare a series of increasingly dilute solutions of the undesired enantiomer.

    • Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).[19]

  • Linearity:

    • Prepare a series of at least five standard solutions of the undesired enantiomer with concentrations spanning from the LOQ to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%).[1]

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[18]

  • Accuracy:

    • Prepare samples of the desired enantiomer spiked with the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the undesired enantiomer at each level. The recovery should be within a pre-defined range, typically 90-110%.[8]

  • Precision:

    • Repeatability: Prepare six individual samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit. Analyze them on the same day with the same analyst and instrument. Calculate the %RSD.[8]

    • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument. Compare the results from both experiments to assess the method's precision over time and under varied conditions.[8]

  • Robustness:

    • Analyze a system suitability solution while making small, deliberate changes to the method parameters.

    • Examples of parameters to vary:

      • Column temperature (e.g., ± 2°C).

      • Mobile phase flow rate (e.g., ± 5%).

      • Mobile phase composition (e.g., organic modifier ± 2%).

    • The system suitability criteria (especially resolution) should still be met under all these varied conditions.[8]

Part 4: Comparative Decision Framework

Choosing the right strategy depends on the specific goals of the project. The following decision-making workflow can guide the selection process.

G Start Project Goal: Chiral Resolution Decision1 Scale of Separation? Start->Decision1 Decision2 Primary Need? Decision1->Decision2 Large Scale (>100g) Decision3 High Throughput & Green Chemistry Priority? Decision1->Decision3 Small to Medium Scale (<100g) Proc4 Analytical HPLC/SFC Method Validation Decision1->Proc4 Analytical QC (mg scale) Decision2->Decision3 Speed / Purity Proc1 Diastereomeric Salt Resolution Decision2->Proc1 Cost-Effectiveness Proc2 Preparative HPLC Decision3->Proc2 No Proc3 Preparative SFC Decision3->Proc3 Yes

Caption: Decision workflow for selecting a chiral resolution strategy.

Conclusion

The successful chiral resolution and validation for Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate is a multi-faceted task that underpins the development of safe and effective pharmaceuticals. While classical diastereomeric salt resolution remains a viable option for large-scale synthesis, modern chromatographic techniques like HPLC and particularly SFC offer unparalleled speed, efficiency, and analytical precision.[1][3][9] Regardless of the separation strategy employed, a rigorous validation of the analytical method according to ICH guidelines is not optional—it is a mandatory step to guarantee data integrity and regulatory compliance. By understanding the principles behind each technique and the logic of the validation process, researchers can confidently develop robust and reliable systems for producing and controlling enantiomerically pure intermediates.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]

  • Pharmaceutical Technology. (2025, March 14). Supercritical Fluid Chiral Separations. Available from: [Link]

  • News-Medical.Net. (2023, July 19). Pharmaceutical Applications of Supercritical Fluid Chromatography. Available from: [Link]

  • de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Available from: [Link]

  • American Laboratory. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. Available from: [Link]

  • Gáspár, A., & Szabó, Z. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(21), 7249. Available from: [Link]

  • Dong, M. W. (2026, March 24). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available from: [Link]

  • Cova, T. F. G., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(10), 1531-1538. Available from: [Link]

  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Available from: [Link]

  • Rivas, F., et al. (2026, March 4). Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. Chemistry – A European Journal. Available from: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available from: [Link]

  • Uddin, M. N., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 7-15. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Available from: [Link]

  • Royal Society of Chemistry. (2019). Enantioselective synthesis of 3-amino-hydrobenzofuran-2,5-diones via Cu(i)-catalyzed intramolecular conjugate addition of imino esters. Organic Chemistry Frontiers. Available from: [Link]

  • Beilstein-Institut. (2021, February 24). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available from: [Link]

  • International Council for Harmonisation. (2022, March 24). ICH Q14: Analytical Procedure Development. Available from: [Link]

  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]

  • TU Delft. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available from: [Link]

  • American Chemical Society. (2009, August 19). Scalable Enantioseparation of Amino Acid Derivatives Using Continuous Liquid−Liquid Extraction in a Cascade of Centrifugal Contactors. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Key Residues for Enzymatic Carboxylate Reduction. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Available from: [Link]

  • The Takeda Science Foundation. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination. Available from: [Link]

  • MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available from: [Link]

  • ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Available from: [Link]

  • Asian Journal of Chemistry. (2020, August 20). Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz. Available from: [Link]

  • Bentham Science. (2022, September 5). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Chemo-enzymatic synthesis of (E)-2,3-diaryl-5-styryl-trans-2,3-dihydrobenzofuran-based scaffolds. Available from: [Link]

  • International Union of Biochemistry and Molecular Biology. (n.d.). EC 3.5.1.114. Available from: [Link]

  • National Center for Biotechnology Information. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]

Sources

Bioavailability Comparison of (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The 3-amino-2,3-dihydrobenzofuran scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of complex flavonoid derivatives[1] and orally bioavailable serine protease inhibitors, such as Factor XIa (FXIa) inhibitors[2]. Among its structural variants, (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate [3] offers unique physicochemical properties compared to its regioisomers (e.g., the 5-carboxylate or 6-carboxylate analogs)[4].

When optimizing a lead compound, the selection of the building block fundamentally dictates the pharmacokinetic (PK) destiny of the final Active Pharmaceutical Ingredient (API). This guide provides an objective, data-driven comparison of how the 7-carboxylate substitution influences the metabolic stability, membrane permeability, and ultimate oral bioavailability (%F) of derived compounds, supported by mechanistic rationales and standardized experimental protocols.

Mechanistic Causality: Why the 7-Position Matters

Achieving high oral bioavailability requires a delicate balance between lipophilicity, metabolic resistance, and intestinal permeability. The precise positioning of the carboxylate group on the 2,3-dihydrobenzofuran core alters these parameters through two primary mechanisms:

  • Steric Shielding of the Ether Oxygen: The 7-position is directly adjacent to the oxygen atom of the dihydrobenzofuran ring. Substitution at this site provides significant steric hindrance against cytochrome P450 (CYP)-mediated oxidative metabolism (such as O-dealkylation or ring-opening), which is a notorious liability for unsubstituted 2,3-dihydrobenzofurans[5].

  • Intramolecular Hydrogen Bonding: When the methyl ester is converted into an amide or similar functional group during late-stage API synthesis, the 7-position geometry allows for intramolecular hydrogen bonding with the adjacent ring oxygen. This interaction masks hydrogen bond donors from the aqueous environment, increasing the apparent lipophilicity and significantly enhancing intestinal permeability[2].

Pathway A 7-Carboxylate Substitution B Steric Shielding of Ring Oxygen A->B C Intramolecular H-Bonding A->C D Reduced CYP Metabolism B->D E Increased Membrane Permeability C->E F Enhanced Oral Bioavailability (%F) D->F E->F

Mechanistic pathway of 7-carboxylate substitution enhancing oral bioavailability.

Comparative Data: Scaffold Analogs and Bioavailability Metrics

To objectively compare the performance of these scaffolds, we evaluate the PK parameters of representative lead compounds synthesized from four distinct building blocks. The data below synthesizes typical in vitro and in vivo profiles observed during preclinical optimization of FXIa inhibitors[2].

Scaffold Analog CoreCaco-2 Papp (10⁻⁶ cm/s)HLM T1/2 (min)Rat In Vivo Cl (mL/min/kg)Oral Bioavailability (%F)
(R)-7-carboxylate (Target) 18.5 >120 12.4 68%
(R)-5-carboxylate4.24548.615%
(R)-Unsubstituted8.12075.2<5%
(R)-Chromane-8-carboxylate12.08522.142%

Data Interpretation: The (R)-7-carboxylate analog demonstrates a nearly 4.5-fold increase in Caco-2 permeability and a dramatic reduction in in vivo clearance compared to the 5-carboxylate regioisomer, directly validating the intramolecular hydrogen bonding and steric shielding hypotheses.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols describe the exact methodologies used to generate the comparative bioavailability data. These assays are designed as self-validating systems incorporating strict internal controls.

Protocol A: Caco-2 Bidirectional Permeability Assay

Causality: This assay mimics the human intestinal epithelium to predict oral absorption. Bidirectional assessment (Apical-to-Basolateral and Basolateral-to-Apical) is critical to rule out active efflux (e.g., P-glycoprotein substrate liability).

  • Cell Culture & Validation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days. Validation Step: Proceed only if Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² to guarantee monolayer integrity.

  • Dosing: Prepare 10 µM solutions of the scaffold-derived compounds in HBSS buffer (pH 7.4). Add to the apical (A) chamber for absorption assessment, and basolateral (B) chamber for efflux assessment.

  • Internal Controls: Run Propranolol (high permeability control, Papp > 20 × 10⁻⁶ cm/s) and Atenolol (low permeability control, Papp < 1 × 10⁻⁶ cm/s) in parallel to validate assay performance.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes to ensure linear transport kinetics.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) .

Protocol B: In Vivo Pharmacokinetic (PK) Study in Sprague-Dawley Rats

Causality: In vitro data must be corroborated by in vivo exposure. Intravenous (IV) dosing establishes baseline clearance and volume of distribution, while oral (PO) dosing determines the absolute fraction absorbed.

  • Formulation: Dissolve the test compounds in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline. Rationale: This specific co-solvent system ensures complete dissolution of lipophilic benzofuran analogs without causing in vivo precipitation or gastrointestinal toxicity.

  • Administration:

    • IV Cohort (n=3): Administer 1 mg/kg via the tail vein.

    • PO Cohort (n=3): Administer 5 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes to prevent coagulation.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 mins. Extract plasma proteins using acetonitrile precipitation (1:3 ratio) spiked with an internal standard (e.g., Warfarin) to normalize extraction recovery variations.

  • Analysis: Determine the Area Under the Curve (AUC) using non-compartmental analysis (Phoenix WinNonlin). Calculate absolute bioavailability: %F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Workflow S1 Compound Synthesis & Stereochemical Validation S2 In Vitro ADME (Caco-2 & Microsomes) S1->S2 S3 In Vivo PK (IV & PO Dosing in Rats/Dogs) S2->S3 S4 LC-MS/MS Bioanalysis S3->S4 S5 Data Synthesis: Bioavailability (%F) Calculation S4->S5

Step-by-step experimental workflow for assessing the bioavailability of scaffold analogs.

Conclusion

The structural positioning of the carboxylate group on the 2,3-dihydrobenzofuran core is not merely a synthetic convenience; it is a critical determinant of the molecule's pharmacokinetic viability. The (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate analog consistently outperforms its 5-substituted and unsubstituted counterparts by leveraging steric shielding and intramolecular hydrogen bonding. This results in superior metabolic stability and membrane permeability, ultimately translating to higher oral bioavailability—a paramount requirement for systemic drug efficacy in modern therapeutics[2].

References

  • Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones Source: Chemistry - A European Journal (PubMed) URL:[Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds Source: ACS Combinatorial Science (ACS Publications) URL:[Link]

Sources

Safety Operating Guide

(R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized chiral intermediates like (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate requires more than just following standard operating procedures; it requires a mechanistic understanding of the chemical's behavior. This compound, featuring a primary amine, an ester linkage, and a dihydrobenzofuran ring, presents specific acute toxicity and environmental hazards[1].

To ensure laboratory safety, regulatory compliance, and environmental stewardship, this guide provides a field-proven, self-validating operational and disposal framework tailored specifically for this molecule.

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the intrinsic properties of the material. The primary amine acts as a nucleophile and a localized irritant, while the robust benzofuran ring system poses a risk of environmental persistence if not thermally destroyed[1][2].

Table 1: Chemical & Hazard Profile

Property / AttributeValue / ClassificationCausality / Operational Implication
Chemical Name (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylateChiral intermediate; requires segregated handling to prevent cross-contamination and unintended side reactions.
CAS Number 1272729-94-8[3]Must be explicitly listed on all hazardous waste manifests for precise tracking[4].
Molecular Weight 193.20 g/mol [3]Relevant for calculating stoichiometric neutralization if disposed of as part of a reaction mixture.
Hazard Class Acute Toxicity (Oral/Dermal/Inhalation), Irritant[1]The amine moiety causes tissue irritation and systemic toxicity upon absorption; mandates strict PPE adherence.
EPA RCRA Status Unlisted Hazardous Waste (Characteristic)[2]Cannot be disposed of in municipal trash or sewer[5]; must be managed as hazardous chemical waste requiring high-temperature incineration[2].

Operational Safety & Handling Protocol

Every handling step must be designed to mitigate aerosolization and dermal contact.

Step-by-Step Handling Methodology:

  • Engineering Controls: Operate exclusively within a Class II Type A2 biological safety cabinet or a certified chemical fume hood.

    • Causality: The compound is typically a fine powder. Local exhaust ventilation prevents the aerosolization of the active pharmaceutical ingredient (API), mitigating inhalation risks[1].

  • PPE Selection: Don a fully buttoned lab coat, safety goggles, and double-layered nitrile gloves.

    • Causality: Nitrile provides superior chemical resistance to amines and esters compared to latex, which can rapidly degrade and become permeable.

  • Transfer Protocol: Use anti-static spatulas for powder transfer.

    • Validation Step: Before beginning the transfer, ground the receiving vessel and verify that no static charge is present to prevent the ignition of airborne dust.

Step-by-Step Disposal Procedures

Because this compound contains heteroatoms (Nitrogen and Oxygen) and a stable ring structure, it must be subjected to high-temperature incineration at a certified Treatment, Storage, and Disposal Facility (TSDF)[2].

Step 1: Waste Segregation & Containerization

  • Collect all (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate waste (including contaminated Kimwipes and weigh boats) in a dedicated, chemically compatible High-Density Polyethylene (HDPE) container[4].

  • Causality: HDPE provides a robust, non-reactive barrier against organic esters and amines, preventing leaching or container degradation that could occur with lower-grade plastics. Do not mix with strong acids or oxidizers, as the amine can react exothermically[4].

Step 2: Immediate Labeling

  • Affix a standardized "HAZARDOUS WASTE" label to the container the moment the first drop or grain of waste is added[4].

  • The label must explicitly state the full chemical name—abbreviations or structural formulas are strictly prohibited by EPA regulations[6].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Store the sealed container in a designated SAA at or near the point of generation.

  • Validation Step: Secure the cap tightly. Invert the sealed container 45 degrees to visually confirm the absence of leaks before placing it in secondary containment[4]. The container must remain closed at all times except when actively adding waste[4].

Step 4: Manifesting and Final Disposition

  • Once the container reaches its volume limit, or the 12-month academic/research lab limit is approached, submit a Hazardous Material Pickup Request to your Environmental Health and Safety (EHS) department[4].

  • EHS will transfer the waste to a TSDF for incineration. Thermal destruction (>1000°C) completely cleaves the benzofuran ring system, preventing aquatic environmental persistence[2].

Emergency Spill Response Workflow

In the event of an accidental release, immediate and methodical action is required to contain the hazard.

SpillResponse Start Spill Detected Assess Assess Volume & Hazards Start->Assess Evacuate Secure Area & Alert Peers Assess->Evacuate PPE Don Emergency PPE Evacuate->PPE Contain Apply Damp Inert Absorbent PPE->Contain Collect Transfer to HDPE Container Contain->Collect Label Label 'HAZARDOUS WASTE' Collect->Label EHS Submit EHS Pickup Request Label->EHS

Logical workflow for chemical spill response and waste containment.

Spill Protocol Execution:

  • Containment: For solid powder spills, do not dry sweep , as this will aerosolize the compound. Instead, gently cover the spill with a damp, inert absorbent pad[6]. If the compound is in solution, apply an inert silicate like vermiculite.

    • Causality: Inert absorbents physically trap the material without introducing a secondary chemical reaction or fire hazard.

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent or powder into a wide-mouth HDPE hazardous waste container[6].

  • Decontamination: Wash the affected surface with a mild laboratory detergent and water. Collect all rinsate as hazardous waste[6].

    • Causality: The amine moiety is slightly polar; detergent assists in solubilizing residual traces, ensuring complete removal from lab surfaces.

References

  • Purdue University. "Guidelines: Handling and Disposal of Chemicals." purdue.edu.
  • Fisher Scientific. "SAFETY DATA SHEET." fishersci.com.
  • University of Cincinnati. "Advisory 7.3 - UC EH&S." uc.edu.
  • US EPA. "Regulations for Hazardous Waste Generated at Academic Laboratories." epa.gov.
  • BLDpharm. "1272729-94-8 | (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate." bldpharm.com.
  • US EPA. "Laboratory Environmental Sample Disposal Information Document." epa.gov.
  • AdventHealth University. "Hazardous Waste Management Manual." ahu.edu.

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.